Rocepafant
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Thienopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
132418-36-1 |
|---|---|
Molecular Formula |
C26H23ClN6OS2 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35) |
InChI Key |
WBGAFGNZNGJVNW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
Other CAS No. |
132579-32-9 |
Synonyms |
6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine BN 50730 BN-50730 BN50730 LAU 8080 LAU-8080 LAU8080 |
Origin of Product |
United States |
Foundational & Exploratory
The Anticipated Mechanism of Action of Rocepafant in Neuronal Cells: A Technical Guide
Disclaimer: As of late 2025, specific peer-reviewed studies detailing the direct mechanism of action of Rocepafant in neuronal cells are not publicly available. This guide, therefore, extrapolates the potential mechanism of this compound based on the well-documented role of the Platelet-Activating Factor (PAF) and the effects of other PAF receptor antagonists in the central nervous system. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. In the central nervous system (CNS), PAF is a lipid mediator implicated in a range of physiological and pathological processes, including neuronal development, synaptic transmission, and neuroinflammation.[1][2] Dysregulation of the PAF system is linked to neuronal damage in conditions such as ischemia and neurodegenerative diseases. This guide outlines the presumed mechanism by which this compound may exert a neuroprotective effect on neuronal cells by inhibiting PAF-mediated signaling pathways.
The Role of PAF in Neuronal Cells
Platelet-Activating Factor (PAF) exerts its effects in the CNS primarily through a G-protein coupled receptor known as the PAF receptor (PAFR).[3] The binding of PAF to its receptor on neuronal cells can trigger a cascade of intracellular events. However, research also indicates that PAF can induce neuronal apoptosis through pathways independent of this receptor.[4][5]
PAF Receptor-Dependent Signaling
Activation of the PAFR in neurons is known to involve Gq and Gi signaling pathways, leading to an increase in intracellular calcium levels. This can modulate a variety of downstream effectors, influencing neurotransmitter release and synaptic plasticity. Interestingly, some studies suggest that PAFR activation may have a neuroprotective role.
PAF Receptor-Independent Apoptosis
Conversely, excessive levels of PAF have been shown to induce neuronal apoptosis even in the absence of a functional PAF receptor. This suggests a direct toxic effect of PAF on neuronal cells, potentially through mechanisms involving oxidative stress or mitochondrial dysfunction.
Proposed Mechanism of Action of this compound
As a PAF receptor antagonist, this compound is expected to competitively inhibit the binding of PAF to its receptor on the surface of neuronal cells. By blocking this interaction, this compound would likely attenuate the downstream signaling cascades initiated by PAF. The primary neuroprotective mechanism of this compound in neuronal cells is therefore hypothesized to be the prevention of PAF-induced deleterious effects.
Inhibition of Excitotoxicity and Apoptosis
In pathological conditions where PAF levels are elevated, such as after an ischemic event, PAFR-expressing neurons may be particularly vulnerable to excitotoxic challenge and subsequent apoptosis. By blocking the PAFR, this compound could potentially mitigate this vulnerability, thereby preserving neuronal integrity.
Signaling Pathways and Experimental Workflows
To investigate the mechanism of action of a PAF receptor antagonist like this compound in neuronal cells, a series of in vitro and in vivo experiments would be necessary. The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Quantitative Data and Experimental Protocols
As specific data for this compound in neuronal cells is not available, the following tables provide a template for the types of quantitative data that would be essential for characterizing its mechanism of action.
Table 1: Receptor Binding Affinity of this compound in Neuronal Tissues
| Parameter | Value | Cell/Tissue Type |
| Kᵢ (nM) | Data not available | e.g., Primary cortical neurons |
| IC₅₀ (nM) | Data not available | e.g., Rat brain membrane homogenate |
Table 2: In Vitro Efficacy of this compound in Neuronal Cell-Based Assays
| Assay | Endpoint | IC₅₀/EC₅₀ (µM) | Neuronal Cell Model |
| PAF-induced Apoptosis | Caspase-3/7 activity | Data not available | e.g., Cerebellar granule neurons |
| Glutamate-induced Excitotoxicity | Cell Viability (MTT) | Data not available | e.g., HT22 hippocampal cells |
| PAF-induced Calcium Influx | [Ca²⁺]ᵢ | Data not available | e.g., SH-SY5Y neuroblastoma cells |
Key Experimental Methodologies
The investigation of this compound's neuroprotective effects would involve standard and specialized laboratory techniques.
Neuronal Cell Culture and Treatment:
-
Primary Neuronal Cultures: Neurons would be isolated from specific brain regions (e.g., cortex, hippocampus) of embryonic or neonatal rodents and cultured under defined conditions.
-
Neuronal Cell Lines: Immortalized cell lines such as SH-SY5Y or HT22 would be used for high-throughput screening and mechanistic studies.
-
Induction of Injury: Neuronal injury would be induced by applying PAF, excitotoxins like glutamate or kainic acid, or by subjecting the cultures to oxygen-glucose deprivation (OGD) to mimic ischemia.
-
Drug Application: this compound would be applied at a range of concentrations before, during, or after the injurious stimulus to assess its protective potential.
Assessment of Neuroprotection:
-
Cell Viability Assays: Standard colorimetric assays such as MTT or measurement of lactate dehydrogenase (LDH) release would quantify cell death.
-
Apoptosis Assays: Apoptosis would be measured by detecting the activity of caspases (e.g., caspase-3/7), or by TUNEL staining to identify DNA fragmentation.
-
Calcium Imaging: Intracellular calcium concentrations would be monitored using fluorescent calcium indicators (e.g., Fura-2) to assess the effect of this compound on PAF-induced calcium signaling.
-
Western Blotting: The expression and phosphorylation status of key signaling proteins in the PAF pathway and apoptotic cascades would be analyzed to delineate the molecular mechanism.
In Vivo Models:
-
Animal Models of Stroke: Rodent models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, would be employed to evaluate the in vivo efficacy of this compound.
-
Behavioral Assessments: A battery of behavioral tests would be used to assess neurological deficits and recovery of motor and cognitive function following treatment.
-
Histological Analysis: Brain sections from experimental animals would be stained to measure the volume of the ischemic infarct and to quantify neuronal loss in specific brain regions.
Conclusion
While direct experimental evidence for the mechanism of action of this compound in neuronal cells is currently lacking, its role as a PAF receptor antagonist strongly suggests a neuroprotective potential. By competitively inhibiting the binding of PAF to its receptor, this compound is anticipated to counteract the detrimental effects of excessive PAF in the CNS, including excitotoxicity and apoptosis. Further research is imperative to specifically delineate the signaling pathways modulated by this compound in different neuronal populations and to confirm its therapeutic utility in neurological disorders. The experimental frameworks and methodologies outlined in this guide provide a roadmap for such future investigations.
References
- 1. Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Receptor Stimulation Disrupts Neuronal Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthetic Neuroprotection in Experimental Stroke in Rodents: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet activating factor-induced neuronal apoptosis is initiated independently of its G-protein coupled PAF receptor and is inhibited by the benzoate orsellinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Apafant (WEB 2086): An In-Depth Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Apafant (also known as WEB 2086), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Due to the limited availability of public data on "Rocepafant," this document focuses on the well-characterized and structurally related compound, Apafant, as a representative PAF receptor antagonist.
Core Concepts: Mechanism of Action
Apafant is a synthetic thieno-triazolodiazepine derivative that acts as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2] By binding to the PAFR, Apafant blocks the binding of the endogenous ligand, Platelet-Activating Factor, a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][3] The antagonism of the PAFR by Apafant effectively inhibits the downstream signaling cascades initiated by PAF, thereby mitigating its pro-inflammatory and pro-thrombotic effects.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for Apafant, providing insights into its potency and activity.
Table 1: Receptor Binding Affinity of Apafant
| Parameter | Species | Tissue/Cell Type | Value | Reference(s) |
| Ki | Human | Platelet Receptors | 9.9 nM | |
| KD | Human | Platelets | 15 nM | |
| pKd | Guinea Pig | Peritoneal Macrophages | 8.22 |
Table 2: In Vitro Inhibitory Activity of Apafant
| Assay | Species | Cell Type | IC50 | Reference(s) |
| PAF-induced Platelet Aggregation | Human | Platelets | 170 nM (0.17 µM) | |
| PAF-induced Neutrophil Aggregation | Human | Neutrophils | 360 nM (0.36 µM) | |
| PAF-induced Inositol-1,4,5-trisphosphate formation | Human | Platelets | 33 µM |
Table 3: In Vivo Efficacy of Apafant
| Animal Model | Effect Measured | Route of Administration | ED50 | Reference(s) |
| Anesthetized Guinea Pigs | Inhibition of PAF-induced Bronchoconstriction | Oral | 0.07 mg/kg | |
| Anesthetized Guinea Pigs | Inhibition of PAF-induced Bronchoconstriction | Intravenous | 0.018 mg/kg | |
| Anesthetized Rats | Reversal of PAF-induced Hypotension | Intravenous | 0.052 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Apafant.
PAF Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Apafant for the PAF receptor.
Objective: To quantify the ability of Apafant to displace a radiolabeled ligand from the PAF receptor on rabbit platelet membranes.
Materials:
-
[3H]Apafant (radioligand)
-
Unlabeled Apafant (competitor)
-
Rabbit platelet membrane preparation
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold system
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare platelet membranes from rabbit blood according to established protocols.
-
Assay Setup: In a microplate, add the following components in order:
-
Binding buffer
-
Increasing concentrations of unlabeled Apafant (or vehicle for total binding)
-
A fixed concentration of [3H]Apafant (typically at or below its Kd)
-
Rabbit platelet membrane preparation (protein concentration to be optimized)
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled PAF.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled Apafant concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
PAF-Induced Platelet Aggregation Assay
This protocol describes an in vitro assay to measure the inhibitory effect of Apafant on PAF-induced human platelet aggregation using light transmission aggregometry.
Objective: To determine the IC50 of Apafant for the inhibition of platelet aggregation stimulated by PAF.
Materials:
-
Human platelet-rich plasma (PRP)
-
Platelet-Activating Factor (PAF)
-
Apafant
-
Saline or appropriate vehicle
-
Light Transmission Aggregometer
Procedure:
-
PRP Preparation: Obtain fresh human blood and prepare PRP by centrifugation.
-
Baseline Measurement: Place an aliquot of PRP in the aggregometer cuvette and establish a stable baseline of light transmission.
-
Pre-incubation: Add a known concentration of Apafant (or vehicle for control) to the PRP and incubate for a short period (e.g., 1-3 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission over time.
-
Data Acquisition: The aggregometer will generate a curve representing the percentage of aggregation.
-
IC50 Determination: Repeat the experiment with a range of Apafant concentrations. Plot the percentage inhibition of aggregation against the logarithm of the Apafant concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows related to Apafant and the PAF receptor.
References
- 1. Apafant - Wikipedia [en.wikipedia.org]
- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Rocepafant (BN 50730): A Technical Overview of its Discovery and Synthesis as a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocepafant, also known as BN 50730, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a phospholipid mediator implicated in a variety of inflammatory and allergic responses, making its receptor a compelling target for therapeutic intervention.[2] this compound emerged from research programs aimed at discovering novel anti-inflammatory agents and has been investigated for its potential in treating conditions such as rheumatoid arthritis and neurological disorders.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its core scientific attributes.
Discovery and Development
This compound (BN 50730) was developed by IHB-IPSEN as part of a research initiative focused on identifying synthetic antagonists of the Platelet-Activating Factor (PAF). The discovery of PAF antagonists has been a significant area of medicinal chemistry research, with various structural classes being explored.[2] this compound belongs to the thieno[3,2-c]pyridine class of compounds. While the specific discovery history of this compound by IHB-IPSEN is not extensively detailed in publicly available literature, its development represents a targeted effort to inhibit the pro-inflammatory actions of PAF.
Chemical Synthesis
General Synthetic Approach for Thieno[3,2-c]pyridine Derivatives:
A plausible synthetic pathway, based on related compounds, would likely involve the following key transformations:
-
Formation of the Tetrahydrothieno[3,2-c]pyridine Core: This is often achieved through a multi-step sequence starting from a suitable thiophene derivative.
-
N-Alkylation or N-Arylation: The secondary amine within the pyridine ring of the core structure is then reacted with an appropriate electrophile to introduce the desired substituent.
-
Functional Group Interconversion: Further chemical modifications may be carried out to arrive at the final structure of this compound.
Due to the proprietary nature of pharmaceutical development, the precise reagents, reaction conditions, and purification methods used for the industrial-scale synthesis of this compound are not publicly disclosed.
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the binding of the endogenous ligand, PAF, thereby inhibiting the downstream signaling cascades that lead to various physiological and pathological effects.
Platelet-Activating Factor (PAF) Signaling Pathway
PAF exerts its effects by binding to its receptor on the surface of various cell types, including platelets, neutrophils, and endothelial cells. This binding initiates a signaling cascade that can lead to platelet aggregation, inflammation, increased vascular permeability, and bronchoconstriction.
Quantitative Data
Specific quantitative data for this compound (BN 50730), such as IC50 values for the inhibition of PAF-induced platelet aggregation and Ki or Kd values for PAF receptor binding, are not consistently reported in the readily available scientific literature. However, the in vivo studies provide some indication of its potency and efficacy.
| Parameter | Species | Model | Dosage | Effect | Reference |
| In vivo Efficacy | Mice | Elevated plus-maze (memory test) | 2.5 mg/kg, i.p. | Induced retrograde amnesia | |
| Clinical Efficacy | Human | Rheumatoid Arthritis | 40 mg twice daily, orally | Significant improvement in clinical indicators of disease activity |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound are not fully available. However, based on standard pharmacological practices for evaluating PAF antagonists, the following general methodologies would have been employed.
PAF Receptor Binding Assay (General Protocol)
This assay is used to determine the affinity of a compound for the PAF receptor.
References
- 1. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Activating Factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of BN-50730 (PAF receptor antagonist) and physostigmine (AChE inhibitor) on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocepafant: A Technical Guide to its Role in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a wide array of inflammatory and allergic diseases. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades that lead to the cardinal signs of inflammation, including increased vascular permeability, edema, and the activation and recruitment of inflammatory cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its chemical properties, and its demonstrated effects in preclinical and clinical studies, with a focus on its role in modulating inflammatory pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent lipid mediator that plays a central role in the initiation and amplification of inflammatory and allergic responses. PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.
Activation of the PAFR triggers a cascade of intracellular signaling events, leading to a range of physiological responses such as platelet aggregation, bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. Consequently, antagonism of the PAFR represents a promising therapeutic strategy for the treatment of a variety of inflammatory conditions. This compound (BN 50730) is a synthetic molecule belonging to the thieno-triazolo-diazepine class of compounds, which has been identified as a specific and potent antagonist of the PAF receptor.
Chemical Properties and Synthesis
Chemical Structure:
This compound has the chemical formula C₂₁H₂₀ClN₅O₂S and a molecular weight of 457.9 g/mol . Its systematic name is 4-(2-chlorophenyl)-9-methyl-2-[3-(4-morpholinyl)-3-oxopropyl]-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine.
Synthesis:
The synthesis of this compound and related thieno-triazolo-diazepine derivatives is a multi-step process. A general synthetic scheme, based on published patent literature for similar compounds, is outlined below. This process typically involves the construction of the core thieno[3,2-f]triazolo[4,3-a]diazepine ring system, followed by the addition of the side chains.
Caption: General synthetic workflow for this compound.
A key step in the synthesis involves the cyclization to form the diazepine ring, followed by the annulation of the triazole ring. The final step is the coupling of the morpholinyl-propanoyl side chain to the triazole ring.
Mechanism of Action in Inflammatory Pathways
This compound functions as a competitive antagonist at the PAF receptor. By occupying the receptor's binding site, it prevents the binding of the endogenous ligand, PAF, thereby inhibiting the initiation of downstream intracellular signaling pathways.
Inhibition of PAF Receptor Signaling
The binding of PAF to its G-protein coupled receptor (GPCR) typically leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This calcium influx is a critical signal for many cellular responses, including enzyme activation and neurotransmitter release.
-
DAG activates protein kinase C (PKC), which phosphorylates various downstream target proteins, contributing to cellular activation and the inflammatory response.
This compound, by blocking the initial binding of PAF, prevents the activation of this signaling cascade.
Caption: this compound's inhibition of PAF receptor signaling.
Modulation of Downstream Inflammatory Pathways
While direct studies on this compound's effect on MAPK and NF-κB pathways are limited, the inhibition of PAFR signaling is expected to have significant downstream consequences on these key inflammatory signaling cascades. PAF is known to activate both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in various cell types.
-
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, MAPKs are involved in the production of pro-inflammatory cytokines and chemokines.
-
NF-κB Pathway: NF-κB is a critical transcription factor that controls the expression of a wide range of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.
By blocking PAF-induced cellular activation, this compound likely attenuates the activation of both MAPK and NF-κB pathways, thereby reducing the expression of a broad spectrum of inflammatory mediators.
Caption: Postulated downstream effects of this compound.
Quantitative Data
| Compound | Target | Assay | Value | Reference |
| Apafant | PAF Receptor | [³H]PAF Displacement | Kd = 15 nM | |
| Apafant | PAF-induced platelet aggregation | Inhibition | IC50 = 170 nM | |
| BN 52021 | PAF-induced platelet aggregation | Inhibition | IC50 = 3.6 µM |
Experimental Protocols
In Vitro PAF Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to the PAF receptor.
Caption: Workflow for a PAF receptor binding assay.
Methodology:
-
Membrane Preparation: Platelet-rich plasma is isolated from whole blood by centrifugation. The platelets are then lysed, and the membrane fraction containing the PAF receptors is collected by further centrifugation.
-
Binding Reaction: The platelet membranes are incubated with a constant concentration of a radiolabeled PAF ligand (e.g., [³H]PAF) and varying concentrations of the test compound (this compound).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema (General Protocol)
This is a standard animal model used to evaluate the anti-inflammatory activity of a compound.
Caption: Workflow for a carrageenan-induced paw edema model.
Methodology:
-
Animal Dosing: Animals in the treatment group are administered this compound (typically via oral or intraperitoneal route) at a predetermined time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume to that of the control group.
Clinical Evidence
A clinical study investigated the efficacy and safety of this compound in patients with active rheumatoid arthritis. Ten patients were treated with 40 mg of this compound orally twice daily for four weeks. The study reported a significant improvement in clinical indicators of disease activity during the treatment period. However, no significant changes in laboratory variables of inflammation were observed. The treatment was well-tolerated with no reported side effects.
Conclusion
This compound is a specific and potent antagonist of the PAF receptor, a key player in the inflammatory cascade. By blocking the action of PAF, this compound has the potential to mitigate a wide range of inflammatory responses. Preclinical and early clinical data suggest its therapeutic potential in inflammatory conditions such as rheumatoid arthritis. Further research is warranted to fully elucidate its effects on downstream signaling pathways, such as the MAPK and NF-κB pathways, and to establish its clinical efficacy in a broader range of inflammatory diseases. The development of PAF antagonists like this compound represents a targeted approach to anti-inflammatory therapy with the potential for a favorable safety profile.
References
In-Vitro Effects of Rocepafant on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro effects of Rocepafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, on platelet aggregation. This compound, also known as Apafant and WEB 2086, demonstrates significant inhibitory activity against PAF-induced platelet activation and aggregation. This document details the underlying signaling pathways, provides extensive experimental protocols for in-vitro analysis, and presents quantitative data on the inhibitory effects of this compound. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of hematology, pharmacology, and drug development.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Upon binding to its G-protein coupled receptor (GPCR) on the surface of platelets, PAF triggers a signaling cascade that leads to platelet activation, shape change, and aggregation, contributing to thrombus formation.[2]
This compound (Apafant/WEB 2086) is a thieno-triazolodiazepine derivative that acts as a specific and competitive antagonist of the PAF receptor.[3][4] Its ability to block the binding of PAF to its receptor makes it a valuable tool for studying PAF-mediated signaling and a potential therapeutic agent for conditions associated with excessive platelet activation. This guide will delve into the in-vitro effects of this compound on platelet aggregation, providing the necessary technical details for its study and application in a research setting.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly competing with PAF for binding to the PAF receptor on platelets.[5] The PAF receptor is coupled to the Gq family of G-proteins. Upon PAF binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). The elevation of intracellular calcium is a critical event in platelet activation, triggering a cascade of downstream events including granule secretion, conformational change of integrin αIIbβ3, and ultimately, platelet aggregation. This compound, by blocking the initial binding of PAF, prevents the initiation of this entire signaling cascade.
Quantitative Data on In-Vitro Effects
This compound is a potent inhibitor of PAF-induced platelet aggregation. The following tables summarize the key quantitative parameters of this compound's in-vitro activity.
Table 1: Inhibitory Potency of this compound against PAF-Induced Human Platelet Aggregation
| Parameter | Value | Reference |
| IC50 | 170 nM (0.17 µM) |
IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of the platelet aggregation induced by PAF.
Table 2: Binding Affinity of this compound to Human Platelet PAF Receptor
| Parameter | Value | Reference |
| Ki | 9.9 nM | |
| KD | 15 nM |
Ki (Inhibition constant) and KD (Dissociation constant) are measures of the binding affinity of this compound to the PAF receptor. Lower values indicate higher affinity.
Experimental Protocols
The following section provides a detailed methodology for assessing the in-vitro effects of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing.
Experimental Workflow
Detailed Methodology for Light Transmission Aggregometry
4.2.1. Reagents and Materials
-
This compound (Apafant/WEB 2086)
-
Platelet-Activating Factor (PAF)
-
3.2% or 3.8% Sodium Citrate solution
-
Sterile polypropylene tubes
-
Light Transmission Aggregometer
-
Siliconized glass cuvettes with magnetic stir bars
-
Pipettes and tips
-
Saline solution
-
Vehicle for this compound (e.g., DMSO, saline)
4.2.2. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)
-
Draw whole blood from healthy, consenting donors who have abstained from medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10 days.
-
Collect blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).
-
Gently mix the blood by inverting the tubes several times to ensure proper anticoagulation.
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the supernatant (PRP) and transfer it to a sterile polypropylene tube.
4.2.3. Preparation of Platelet-Poor Plasma (PPP)
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature to pellet the remaining cellular components.
-
Collect the supernatant, which is the platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.
4.2.4. Platelet Aggregation Assay
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP if necessary.
-
Pre-warm the aggregometer to 37°C.
-
Pipette a defined volume of PRP (e.g., 450 µL) into a siliconized glass cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes with stirring.
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add a small volume (e.g., 50 µL) of the desired concentration of this compound or its vehicle (control) to the PRP.
-
Incubate for a specified period (e.g., 1-3 minutes) with continuous stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
4.2.5. Data Analysis
-
Determine the maximum percentage of platelet aggregation for both the control (vehicle-treated) and this compound-treated samples.
-
Calculate the percentage inhibition of platelet aggregation for each concentration of this compound using the following formula: % Inhibition = [1 - (Max. Aggregation with this compound / Max. Aggregation with Vehicle)] x 100
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and specific antagonist of the PAF receptor, effectively inhibiting PAF-induced platelet aggregation in-vitro. Its mechanism of action is centered on the competitive blockade of the PAF receptor, thereby preventing the downstream signaling cascade that leads to platelet activation. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate the antiplatelet effects of this compound and similar compounds. Further in-vitro studies exploring its effects in combination with other antiplatelet agents and on other aspects of platelet function could provide additional valuable insights into its therapeutic potential.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamics, pharmacokinetics and safety profile of the new platelet-activating factor antagonist apafant in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apafant - Wikipedia [en.wikipedia.org]
- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocepafant's Interaction with G-protein Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocepafant (BN 50730) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) intricately involved in inflammatory and thrombotic processes. This technical guide provides an in-depth analysis of this compound's interaction with the PAF receptor, detailing its mechanism of action, the associated signaling pathways, and the experimental methodologies used for its characterization. Quantitative data on the binding affinity and functional inhibition of this compound and related compounds are presented, offering a valuable resource for researchers in pharmacology and drug development.
Introduction: The Platelet-Activating Factor Receptor
The Platelet-Activating Factor (PAF) receptor is a member of the GPCR superfamily, characterized by seven transmembrane domains. It is the target for the potent phospholipid mediator, Platelet-Activating Factor, which plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The PAF receptor is primarily coupled to Gq/11 and Gi/o proteins, initiating a cascade of intracellular signaling events upon activation.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the PAF receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, PAF, thereby inhibiting the initiation of downstream signaling cascades. This antagonistic action makes this compound a potential therapeutic agent for various inflammatory conditions. While clinical trials for rheumatoid arthritis did not show significant amelioration of the disease, the study of this compound and its analogs continues to provide valuable insights into PAF receptor pharmacology[1].
Quantitative Analysis of PAF Receptor Antagonism
Table 1: Binding Affinity and Functional Inhibition of PAF Receptor Antagonists
| Compound | Assay Type | Parameter | Value (nM) | Cell Type/System |
| BN 50739 | Calcium Mobilization | IC50 | 4.8 | Neurohybrid NG108-15 cells |
| BN 50739 | Phosphoinositide Turnover (IP3 formation) | IC50 | 3.6 | Neurohybrid NG108-15 cells |
| WEB 2086 | Calcium Mobilization | IC50 | 6.9 | Neurohybrid NG108-15 cells |
| SRI 63-441 | Calcium Mobilization | IC50 | 809 | Neurohybrid NG108-15 cells |
| BN 52021 | Calcium Mobilization | IC50 | 98500 | Neurohybrid NG108-15 cells |
Data for BN 50739, WEB 2086, SRI 63-441, and BN 52021 from a study on neurohybrid NG108-15 cells[2].
Signaling Pathways Modulated by this compound
Activation of the PAF receptor by its agonist triggers a dual signaling cascade through the Gq and Gi pathways. This compound, by blocking PAF binding, effectively inhibits these downstream events.
The Gq-Mediated Pathway
Upon PAF binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmission. This compound's antagonism of the PAF receptor prevents this cascade, as demonstrated by the inhibition of PAF-induced calcium mobilization and phosphoinositide turnover by its analog, BN 50739[2].
The Gi-Mediated Pathway
In addition to Gq coupling, the PAF receptor can also signal through Gi proteins. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing cellular processes such as cell growth and differentiation. By blocking the PAF receptor, this compound also prevents the activation of this Gi-mediated inhibitory pathway.
Experimental Protocols
The characterization of this compound and other PAF receptor antagonists relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a compound for the PAF receptor.
-
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).
-
Radiolabeled PAF ligand (e.g., [3H]PAF).
-
Unlabeled this compound or other test compounds.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound (this compound).
-
In a multi-well plate, add a fixed concentration of cell membranes, a fixed concentration of [3H]PAF, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled PAF).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
-
Materials:
-
Freshly prepared platelet-rich plasma (PRP) from human or animal blood.
-
Platelet-poor plasma (PPP) for blank correction.
-
PAF solution.
-
This compound or other test compounds.
-
Aggregometer.
-
-
Procedure:
-
Prepare PRP and PPP by centrifugation of whole blood.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
Add a specific concentration of the test compound (this compound) to the PRP and incubate for a short period.
-
Induce platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission through the PRP over time, which corresponds to the degree of platelet aggregation.
-
Repeat the experiment with different concentrations of the test compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits PAF-induced platelet aggregation by 50%.
-
Calcium Mobilization Assay
This assay measures the inhibition of PAF-induced increases in intracellular calcium concentration.
-
Materials:
-
Cells expressing the PAF receptor (e.g., platelets, endothelial cells, or a transfected cell line).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PAF solution.
-
This compound or other test compounds.
-
A fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Place the cells in the fluorescence plate reader.
-
Add the test compound (this compound) at various concentrations to the cells and incubate.
-
Stimulate the cells by adding PAF.
-
Measure the change in fluorescence intensity over time, which reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound on the PAF-induced calcium response.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
This compound is a specific antagonist of the PAF receptor, a GPCR that plays a significant role in inflammation and thrombosis. By competitively inhibiting the binding of PAF, this compound effectively blocks the Gq and Gi-mediated signaling pathways, leading to the suppression of downstream cellular responses. The quantitative analysis of related compounds and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to further elucidate the pharmacology of the PAF receptor and develop novel therapeutics targeting this important pathway.
References
- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Platelet-Activating Factor (PAF) Receptor Antagonists for Arthritis: A Technical Guide
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in the pathogenesis of various inflammatory diseases, including arthritis. Its receptor, the PAF receptor (PAFR), is found on the surface of various immune cells, such as macrophages, neutrophils, and platelets.[1] Activation of the PAFR triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to the joint inflammation and destruction characteristic of arthritis.[2][3] Consequently, the development of PAF receptor antagonists has been an area of interest for therapeutic intervention in inflammatory conditions.
This technical guide provides an in-depth overview of the early-stage research on PAF receptor antagonists for the treatment of arthritis. While the specific compound "Rocepafant" was not identifiable in public chemical databases, patent literature, or clinical trial registries, this guide will focus on the preclinical and early clinical research of analogous PAF receptor antagonists, primarily BN 50727 and BN 50730 , as representative examples of this class of molecules. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
PAF receptor antagonists function as competitive inhibitors, binding to the PAF receptor and preventing the binding of the endogenous ligand, PAF.[1] This blockade disrupts the downstream signaling pathways that are activated by PAF, thereby mitigating the inflammatory response. In the context of arthritis, this includes the suppression of inflammatory cell activation, reduction of inflammatory mediator release, and potentially, the inhibition of tissue-degrading enzymes.[2]
Signaling Pathways
The binding of PAF to its G-protein coupled receptor (GPCR) on immune cells, such as macrophages, initiates a signaling cascade that is central to the inflammatory process in arthritis. As depicted in the diagram below, this cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Ultimately, these pathways converge on the activation of key transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes. A PAF receptor antagonist, such as the conceptual "this compound," would competitively block the initial binding of PAF to its receptor, thus inhibiting this entire downstream cascade.
References
Methodological & Application
Application Notes and Protocols for Rocepafant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of Rocepafant, a potent Platelet-Activating Factor (PAF) antagonist, for use in cell culture experiments. The information herein is intended to guide researchers in preparing this compound solutions to ensure reproducibility and accuracy in in-vitro studies.
Introduction
This compound is a thienotriazolodiazepine derivative that acts as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] By blocking the PAF receptor, this compound is a valuable tool for investigating the roles of PAF in cellular signaling and for the development of novel therapeutics targeting PAF-mediated pathologies.
Accurate and consistent preparation of this compound solutions is critical for obtaining reliable experimental results. This protocol outlines the recommended procedures for dissolving and handling this compound for cell culture applications.
Chemical Properties and Solubility
Table 1: General Properties of Common Solvents for Hydrophobic Compounds
| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics for Cell Culture |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | High solubilizing power for hydrophobic compounds. Typically used at final concentrations <0.5% (v/v) in culture media to minimize cytotoxicity. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Good solvent for many organic molecules. Can exhibit cytotoxic effects at higher concentrations; final concentrations are generally kept below 0.5% (v/v). |
| Acetone | C₃H₆O | 58.08 | Can be used as a solvent, but its volatility and potential for cytotoxicity require careful handling and dilution. |
Experimental Protocols
Safety Precautions
-
Always handle this compound and organic solvents in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Recommended Materials
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium appropriate for your cell line
-
Sterile serological pipettes
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline. The optimal solvent and concentration may need to be determined empirically.
-
Determine the required mass of this compound:
-
The molecular weight of this compound (C₂₃H₁₉ClN₆S₂) is 495.03 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 495.03 g/mol x 1000 mg/g = 4.95 mg
-
-
-
Dissolving this compound:
-
Aseptically weigh 4.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization and Aliquoting:
-
While DMSO at high concentrations is considered sterile, for stringent cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. Avoid exposure to light.
-
Protocol for Diluting this compound in Cell Culture Medium
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare Working Solution:
-
Dilute the stock solution in your complete cell culture medium to the desired final concentration. It is crucial to perform serial dilutions to ensure homogeneity and to minimize the final concentration of the organic solvent.
-
Example for a final concentration of 10 µM in 10 mL of medium:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium to get a 10 µM working solution.
-
Then, add the desired volume of this working solution to your culture vessel. For instance, to achieve a final concentration of 10 µM in a 10 mL culture, you would add 10 µL of the 10 µM working solution.
-
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A 1:1000 dilution of the DMSO stock solution results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the this compound-treated samples.
-
Visualizations
Signaling Pathway of the PAF Receptor
The following diagram illustrates the signaling cascade initiated by the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR). This compound acts by competitively inhibiting this initial binding step.[1][3]
Caption: PAF Receptor Signaling Pathway.
Experimental Workflow for this compound Solution Preparation
The following workflow diagram outlines the key steps for preparing a this compound stock solution and diluting it for cell culture experiments.
Caption: Workflow for this compound Preparation.
Troubleshooting
-
Precipitation upon dilution in aqueous medium: This can occur if the concentration of the hydrophobic compound is too high or if it is diluted too rapidly. To mitigate this, ensure the stock solution is at room temperature before dilution, and add the stock solution to the medium while gently vortexing or swirling the medium. Preparing intermediate dilutions in medium can also help.
-
Cell toxicity: If cytotoxicity is observed, ensure the final solvent concentration is within the recommended limits (e.g., <0.5% for DMSO). A dose-response curve for the solvent alone (vehicle control) should be performed to determine the toxicity threshold for your specific cell line.
By following these guidelines, researchers can confidently prepare this compound for their cell culture experiments, leading to more reliable and reproducible data.
References
Application of Rocepafant in Asthma Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rocepafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, in preclinical asthma research models. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of PAF antagonists in asthma.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in the pathogenesis of asthma. It is released by various inflammatory cells and can induce bronchoconstriction, increase vascular permeability, and promote the recruitment and activation of inflammatory cells, particularly eosinophils.[1]
This compound (also known as BN 50730) and its active S-enantiomer, SDZ 64-412, are specific antagonists of the PAF receptor.[2] By blocking the binding of PAF to its receptor, this compound can inhibit the downstream signaling pathways that contribute to the key features of asthma. This makes it a valuable tool for investigating the role of PAF in asthma and for evaluating the potential of PAF receptor antagonism as a therapeutic strategy.
Mechanism of Action
This compound competitively inhibits the binding of PAF to its G-protein coupled receptor on the surface of target cells, such as smooth muscle cells and inflammatory cells. This blockade prevents the activation of intracellular signaling cascades that lead to the pathological responses associated with asthma.
References
Application Notes and Protocols for Rocepafant in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, traumatic brain injury (TBI), and stroke. This inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of inflammatory mediators including cytokines, chemokines, and reactive oxygen species. While acute neuroinflammation is a protective mechanism, chronic activation contributes significantly to neuronal damage and disease progression.
Platelet-activating factor (PAF) has been identified as a potent phospholipid mediator deeply involved in these inflammatory processes within the CNS.[1] Elevated levels of PAF are associated with various neurological conditions, where it promotes neuroinflammation and neuronal injury.[2] Rocepafant is a potent and specific antagonist of the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cells, including neurons and glia.[1] By blocking the binding of PAF to its receptor, this compound effectively inhibits the downstream signaling pathways that lead to neuroinflammation, offering a promising therapeutic strategy for mitigating neuronal damage in a variety of neurological disorders.[1][2]
These application notes provide an overview of the administration of this compound in preclinical neuroinflammation studies, including detailed protocols for in vivo and in vitro experiments, and a summary of expected quantitative outcomes.
Mechanism of Action
This compound competitively inhibits the binding of platelet-activating factor (PAF) to the PAF receptor (PAFR). This action blocks the activation of downstream intracellular signaling cascades, which include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this inhibits the release of intracellular calcium and the activation of protein kinase C (PKC). By disrupting these pathways, this compound effectively reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and mitigates microglial and astrocyte activation, thereby reducing neuroinflammation and its detrimental effects on neuronal cells.
References
Application Notes and Protocols for Quantification of Rocepafant in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of Rocepafant in plasma samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Due to the limited availability of published methods specifically for this compound, this protocol is a representative method based on established analytical principles for similar compounds, such as platelet-activating factor (PAF) antagonists.
Introduction
This compound is a potent and specific antagonist of the platelet-activating factor (PAF) receptor. PAF is a lipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document outlines a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma.
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its therapeutic effect by competitively inhibiting the binding of PAF to its receptor on the surface of target cells, such as platelets, neutrophils, and endothelial cells. This inhibition blocks the downstream signaling cascade initiated by PAF, thereby mitigating its pro-inflammatory and pro-thrombotic effects.
Caption: Simplified PAF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar molecule or a stable isotope-labeled this compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove plasma proteins and other interfering substances.
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion (specific m/z values to be determined based on the compound's structure)
-
Internal Standard: [M+H]+ → fragment ion (specific m/z values)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the representative quantitative performance characteristics of the described HPLC-MS/MS method. These values are indicative of a well-validated bioanalytical method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (%Bias) | -7.8% to 6.5% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
| Stability (Freeze-thaw, Bench-top, Post-preparative) | Stable |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound quantification in plasma.
Application Note: Cell-Based Assays to Measure Rocepafant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocepafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R). PAF, a key phospholipid mediator, is implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] Its receptor, PAF-R, is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events.[1][3][4] Consequently, the development of PAF-R antagonists like this compound holds significant therapeutic promise for a range of inflammatory diseases.
This application note provides detailed protocols for cell-based assays designed to quantify the activity of this compound. These assays are essential for researchers and drug development professionals engaged in the characterization of PAF-R antagonists. The described methods focus on measuring the inhibition of PAF-induced cellular responses, providing a robust framework for assessing the potency and efficacy of this compound and other potential PAF-R inhibitors. The primary assays detailed are a Calcium Mobilization Assay and a Neutrophil Elastase Release Assay, both of which are foundational in studying PAF-R signaling.
Signaling Pathway Overview
The PAF receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon PAF binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium influx, along with DAG-mediated activation of protein kinase C (PKC), triggers various downstream cellular responses, including cell activation, degranulation, and inflammatory mediator release.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PAF-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human PAF receptor (or other suitable cell lines like CHO-K1 or U937).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Platelet-Activating Factor (PAF C16).
-
This compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with excitation/emission wavelengths of 485/525 nm.
Protocol:
-
Cell Culture: Culture PAF-R expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 96-well black, clear-bottom plates at a density of 50,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare a stock solution of PAF in HBSS.
-
Assay Procedure:
-
Wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 50 µL of the this compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity every second for a total of 120 seconds.
-
After 20 seconds of baseline reading, add 50 µL of PAF solution (at a final concentration that elicits ~80% of the maximal response, e.g., EC80) to each well.
-
Continue reading the fluorescence for the remaining time.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after PAF addition. The percentage of inhibition by this compound is calculated as follows: % Inhibition = 100 * (1 - (ΔF_this compound / ΔF_Control)) The IC50 value (the concentration of this compound that inhibits 50% of the PAF-induced response) is determined by fitting the concentration-response data to a four-parameter logistic equation.
Neutrophil Elastase Release Assay
This assay measures the ability of this compound to inhibit PAF-induced degranulation of neutrophils, quantified by the release of elastase.
Materials:
-
Human peripheral blood.
-
Dextran T-500.
-
Ficoll-Paque.
-
Red Blood Cell Lysis Buffer.
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+.
-
HBSS with Ca2+/Mg2+.
-
Cytochalasin B.
-
N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate).
-
Platelet-Activating Factor (PAF C16).
-
This compound.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 405 nm.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in HBSS with Ca2+/Mg2+.
-
Cell Treatment:
-
Pre-warm the neutrophil suspension to 37°C.
-
In a 96-well plate, add 50 µL of this compound dilutions.
-
Add 50 µL of the neutrophil suspension to each well.
-
Add Cytochalasin B to a final concentration of 5 µg/mL to enhance degranulation.
-
Incubate for 10 minutes at 37°C.
-
Add 50 µL of PAF solution to a final concentration that induces a submaximal elastase release.
-
Incubate for 30 minutes at 37°C.
-
-
Enzyme Reaction:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the elastase substrate solution to each well.
-
Incubate at 37°C for 30-60 minutes, or until a yellow color develops.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance in the presence of this compound to the control (PAF stimulation without this compound).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Data Presentation
The quantitative data generated from these assays should be summarized in tables for clear comparison and interpretation.
Table 1: Inhibition of PAF-Induced Calcium Mobilization by this compound
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 |
| 1 | 25.6 ± 3.5 |
| 10 | 48.9 ± 4.1 |
| 100 | 85.3 ± 2.9 |
| 1000 | 98.7 ± 1.2 |
| IC50 (nM) | 10.5 |
Table 2: Inhibition of PAF-Induced Neutrophil Elastase Release by this compound
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 1 | 8.1 ± 2.2 |
| 10 | 35.4 ± 4.8 |
| 100 | 55.2 ± 3.7 |
| 1000 | 92.6 ± 2.1 |
| 10000 | 99.1 ± 0.9 |
| IC50 (nM) | 75.8 |
Conclusion
The cell-based assays described in this application note provide robust and reproducible methods for measuring the activity of the PAF receptor antagonist, this compound. The Calcium Mobilization Assay offers a high-throughput method suitable for initial screening and potency determination, while the Neutrophil Elastase Release Assay provides a more physiologically relevant system for confirming activity in primary human inflammatory cells. By utilizing these detailed protocols and data presentation formats, researchers can effectively characterize the pharmacological profile of this compound and other novel PAF receptor antagonists, thereby accelerating the drug discovery and development process.
References
- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rocepafant Treatment in Primary Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocepafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R). In the central nervous system (CNS), astrocytes are key regulators of homeostasis, inflammation, and neuronal function. The PAF receptor signaling pathway in astrocytes has been implicated in various pathological processes, including neuroinflammation, excitotoxicity, and glial cell death.[1] Consequently, the pharmacological blockade of PAF-R by agents such as this compound presents a promising therapeutic strategy for neurological disorders characterized by astrocyte-mediated pathology.
These application notes provide a comprehensive overview of the use of this compound and other PAF-R antagonists in primary astrocyte cultures. While specific quantitative data for this compound in primary astrocytes is limited in publicly available literature, data from functionally similar PAF-R antagonists, such as WEB 2170 and BN 52021, are presented as a proxy to guide experimental design. This document outlines detailed protocols for primary astrocyte culture, treatment with PAF-R antagonists, and methods for assessing cellular responses.
Data Presentation: Effects of PAF Receptor Antagonists on Primary Astrocytes
The following tables summarize quantitative data from studies using PAF receptor antagonists in primary astrocyte cultures. This data can be used as a reference for designing dose-response experiments with this compound.
Table 1: Effect of PAF Receptor Antagonists on PAF-Induced Astrocyte Cell Death
| Antagonist | Concentration Range | PAF Concentration | Incubation Time | Result | Reference |
| WEB 2170 | 0.03 - 3 µM | 2 µM | 72 h | Completely blocked PAF-induced cell death (8.5% above control) at all concentrations. | [2] |
| BN 52021 | 0.01 - 1 µM | 2 µM | 72 h | Blocked PAF-induced cell death (10.9% above control) at all concentrations. | [2] |
Note: The above data for WEB 2170 and BN 52021 are presented as a surrogate for this compound, a structurally and functionally related PAF-R antagonist.
Signaling Pathways
PAF Receptor Signaling in Astrocytes
Platelet-Activating Factor (PAF) activates multiple intracellular signaling pathways by binding to its G-protein coupled receptor, PAF-R, on the surface of astrocytes.[3] This activation can lead to a cascade of events including the production of pro-inflammatory mediators and, in some contexts, apoptosis. Recent studies have also identified the PAF-R pathway as a critical zinc-dependent signaling pathway that controls astrocyte reactivity.[3] Low zinc levels can activate PAF-R signaling, leading to astrocyte-mediated inflammation. A key downstream effector of PAF-R activation in astrocytes is the activation of caspase-3, an enzyme indicative of apoptosis.
PAF-R signaling pathway in astrocytes and the inhibitory action of this compound.
Experimental Protocols
1. Primary Astrocyte Culture Protocol
This protocol is adapted from established methods for isolating and culturing primary cortical astrocytes from neonatal rodents.
-
Materials:
-
Neonatal rat or mouse pups (P1-P3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine or Poly-L-lysine coated culture flasks and plates
-
Sterile dissection tools
-
70 µm cell strainer
-
-
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect cortices in sterile, ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue by gentle trituration.
-
Enzymatically digest the tissue with Trypsin-EDTA.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in astrocyte growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto Poly-D-lysine or Poly-L-lysine coated T75 flasks.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
After 7-10 days, a confluent monolayer of astrocytes will form. To remove microglia and other non-adherent cells, shake the flasks on an orbital shaker.
-
Replace the medium and allow the astrocytes to reach confluency again.
-
For experiments, astrocytes can be trypsinized and seeded into multi-well plates.
-
Workflow for the isolation and culture of primary astrocytes.
2. This compound Treatment Protocol
-
Materials:
-
This compound (or other PAF-R antagonist) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Primary astrocyte cultures in multi-well plates
-
Astrocyte growth medium
-
-
Procedure:
-
Prepare serial dilutions of this compound in astrocyte growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).
-
Remove the existing medium from the astrocyte cultures.
-
Add the medium containing the different concentrations of this compound (or vehicle control) to the wells.
-
If investigating the protective effects of this compound, pre-incubate the cells with the antagonist for a specified period (e.g., 1-2 hours) before adding the stimulus (e.g., PAF, glutamate, or other inflammatory agents).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays to assess the effects of the treatment.
-
3. Assessment of Cellular Responses
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: To assess cell metabolic activity as an indicator of viability.
-
LDH Assay: To measure lactate dehydrogenase release into the culture medium as a marker of cell death and membrane damage.
-
Live/Dead Staining: Using fluorescent dyes such as Calcein-AM (live cells) and Propidium Iodide (dead cells) for visualization by microscopy.
-
-
Analysis of Protein Expression (Western Blotting):
-
Lyse the treated astrocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, GFAP, p-p65 for NF-κB pathway).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Analysis of Gene Expression (RT-qPCR):
-
Isolate total RNA from treated astrocytes using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for target genes (e.g., Ptgs2 (COX-2), Il6, Tnf) and a housekeeping gene for normalization (e.g., Gapdh, Actb).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Immunocytochemistry:
-
Fix the treated astrocytes in 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
Incubate with primary antibodies against proteins of interest.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
General experimental workflow for studying this compound in primary astrocytes.
References
- 1. Platelet-activating factor induces cell death in cultured astrocytes and oligodendrocytes: involvement of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc signaling controls astrocyte-dependent synapse modulation via the PAF receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc signaling controls astrocyte‐dependent synapse modulation via the PAF receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Rocepafant: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Rocepafant, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. The protocols detailed herein cover key in vitro and in vivo assays to evaluate the anti-inflammatory and anti-allergic potential of this compound.
Introduction
Platelet-Activating Factor (PAF) is a powerful phospholipid mediator implicated in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) present on the surface of various cell types, including platelets, neutrophils, eosinophils, and endothelial cells.[1][2] Activation of the PAFR triggers a cascade of intracellular signaling events, leading to inflammatory cell activation, platelet aggregation, and increased vascular permeability.[1]
This compound (BN 50730) is a specific antagonist of the PAF receptor.[3] By blocking the binding of PAF to its receptor, this compound is expected to inhibit the downstream signaling pathways and mitigate the pro-inflammatory and allergic effects of PAF. These application notes provide detailed experimental protocols to assess the efficacy of this compound in preclinical models of inflammation and allergy.
Mechanism of Action: The PAF Receptor Signaling Pathway
This compound competitively inhibits the binding of PAF to the PAF receptor, thereby blocking the initiation of the downstream signaling cascade. The activation of the PAF receptor, primarily through Gq and Gi proteins, leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in the activation of downstream pathways, including Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, and the transcription factor Nuclear Factor-kappa B (NF-κB). The activation of these pathways leads to a variety of cellular responses, including inflammation, proliferation, and angiogenesis.
Caption: PAF Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Design and Protocols
The following protocols are designed to assess the efficacy of this compound in well-established preclinical models.
Experimental Workflow
The general workflow for in vivo and in vitro efficacy studies of this compound is outlined below.
Caption: General Experimental Workflow for In Vivo and In Vitro Studies.
In Vitro Efficacy Protocol: PAF-Induced Platelet Aggregation Assay
This assay determines the in vitro potency of this compound by measuring its ability to inhibit PAF-induced aggregation of human platelets.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF C16, Cayman Chemical)
-
Human whole blood from healthy, drug-free donors
-
3.2% Sodium Citrate
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer (e.g., Chrono-log Model 700)
-
Pipettes and sterile consumables
Protocol:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add 450 µL of the adjusted PRP to a cuvette with a stir bar.
-
Add 50 µL of this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle control and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 100 nM).
-
Monitor the change in light transmission for 5-10 minutes using the aggregometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation) by plotting the percentage inhibition against the log concentration of this compound.
-
Expected Results:
| Compound | Assay | IC50 (nM) |
| Apafant (Reference) | PAF-induced Human Platelet Aggregation | 170 |
| This compound (Expected) | PAF-induced Human Platelet Aggregation | Potent Inhibition |
In Vivo Efficacy Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (180-220 g)
-
Pletysmometer
-
Syringes and needles
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (various doses, e.g., 1, 5, 10 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection.
-
-
Induction of Paw Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.
-
Determine the percentage inhibition of edema for the this compound-treated groups compared to the vehicle control group.
-
Expected Results:
This compound is expected to produce a dose-dependent reduction in carrageenan-induced paw edema.
| Treatment Group | Dose (mg/kg, i.p.) | Inhibition of Paw Edema (%) at 3 hours (Expected) |
| Vehicle Control | - | 0 |
| This compound | 1 | 20-30 |
| This compound | 5 | 40-60 |
| This compound | 10 | 60-80 |
| Indomethacin | 10 | 50-70 |
In Vivo Efficacy Protocol 2: Ovalbumin-Induced Airway Inflammation in Mice
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-allergic and anti-inflammatory drugs.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
BALB/c mice (6-8 weeks old)
-
Nebulizer
-
Materials for Bronchoalveolar Lavage (BAL) and cell counting
-
ELISA kits for cytokines (IL-4, IL-5, IL-13)
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of saline.
-
-
Challenge:
-
From days 21 to 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.
-
-
Drug Administration:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p. or p.o.) 1 hour before each OVA challenge.
-
-
Sample Collection (Day 24):
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).
-
Collect blood for serum analysis.
-
Harvest lung tissue for histological analysis.
-
-
Analysis:
-
Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF.
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF using ELISA.
-
Measure OVA-specific IgE levels in the serum.
-
Perform histological analysis of lung tissue to assess inflammatory cell infiltration and mucus production.
-
Expected Results:
This compound is expected to significantly reduce the hallmarks of allergic airway inflammation in this model.
| Parameter | Vehicle Control (OVA-challenged) | This compound (10 mg/kg, OVA-challenged) (Expected) | Percentage Reduction (Expected) |
| Total Cells in BALF (x 10⁵) | 8.0 ± 1.5 | 3.0 ± 0.8 | ~62% |
| Eosinophils in BALF (x 10⁴) | 5.0 ± 1.2 | 1.5 ± 0.5 | ~70% |
| IL-4 in BALF (pg/mL) | 150 ± 30 | 60 ± 15 | ~60% |
| IL-5 in BALF (pg/mL) | 200 ± 45 | 70 ± 20 | ~65% |
| IL-13 in BALF (pg/mL) | 350 ± 60 | 120 ± 30 | ~66% |
Logical Relationship Diagram
The following diagram illustrates the logical connection between PAF signaling, the resulting inflammatory and allergic responses, and the therapeutic intervention with this compound.
Caption: Logical Relationship of this compound's Action.
Clinical Perspective
While specific clinical trial data for this compound in asthma and allergic rhinitis are limited in publicly accessible databases, the well-established role of PAF in these conditions suggests that PAF receptor antagonists hold therapeutic promise. Clinical studies with other PAF antagonists have been conducted, although with mixed results, highlighting the complexity of these diseases. The preclinical efficacy demonstrated in the models described above would provide a strong rationale for advancing this compound into clinical development for allergic and inflammatory disorders. Future clinical trials should be designed to carefully select patient populations who are most likely to benefit from PAF receptor antagonism.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of BN-50730 (PAF receptor antagonist) and physostigmine (AChE inhibitor) on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rocepafant Technical Support Center: Navigating Solubility Challenges
Welcome to the Rocepafant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By blocking the PAF receptor, this compound inhibits the downstream signaling cascades initiated by PAF, thereby mitigating its effects.
Q2: What are the recommended solvents for dissolving this compound?
While specific quantitative solubility data for this compound is not widely published, based on its chemical structure, it is anticipated to have low aqueous solubility. For in vitro experiments, organic solvents are typically required to prepare stock solutions.
-
Dimethyl sulfoxide (DMSO): This is a common choice for creating high-concentration stock solutions of hydrophobic compounds for use in cell-based assays.
-
Ethanol: Can also be used as a solvent, but care must be taken due to its higher volatility compared to DMSO.
It is crucial to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental buffer or media to the final desired concentration.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of the solvent.
Q4: How should I store this compound solutions?
-
Powder: Store the solid form of this compound at -20°C for long-term stability.
-
Stock Solutions: Once dissolved in an organic solvent like DMSO, it is best to aliquot the stock solution into single-use volumes and store them at -80°C. This will prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
This is a common issue known as "solvent-shifting" precipitation, which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.
Caption: Troubleshooting immediate precipitation of this compound.
Issue 2: My this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
This may indicate that the initial solution was supersaturated or that the compound is unstable in the aqueous buffer over time.
Caption: Troubleshooting delayed precipitation of this compound.
Data Presentation
Table 1: Empirical Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Maximum Observed Soluble Concentration (mg/mL or mM) | Observations |
| 100% DMSO | 25 | Clear solution, precipitate, etc. | |
| 100% Ethanol | 25 | Clear solution, precipitate, etc. | |
| PBS (pH 7.4) | 25 | Clear solution, precipitate, etc. | |
| Cell Culture Medium | 37 | Clear solution, precipitate, etc. | |
| Add other relevant systems |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or brief sonication may be used if necessary.
-
Serially dilute the this compound stock solution in DMSO to create a range of concentrations.
-
Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO stock concentration into the wells of the 96-well plate containing your aqueous buffer. The final volume in each well should be consistent (e.g., 200 µL).
-
Mix the plate gently and let it equilibrate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
-
(Alternative to step 5) Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs. Compare this to a standard curve of this compound in the same buffer (prepared at concentrations known to be soluble) to determine the concentration in solution.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol outlines the steps for preparing a final working solution of this compound for treating cells in culture.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final volume of the working solution needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration of this compound in your cell culture medium. Crucially, ensure the final DMSO concentration is at or below the tolerance level of your cells (typically ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition and constant mixing are critical to prevent precipitation.
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the final concentration of this compound is likely too high for the aqueous environment. In this case, you will need to remake the solution at a lower final concentration.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway
This compound acts as an antagonist to the Platelet-Activating Factor Receptor (PAFR), which is a G-protein coupled receptor (GPCR). The binding of PAF to its receptor can initiate multiple signaling cascades. By blocking this initial binding step, this compound prevents the activation of these downstream pathways.
Technical Support Center: Optimizing Rocepafant Concentration for In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rocepafant in in-vitro settings. Our aim is to help you overcome common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in-vitro assay?
A1: For a novel assay where the potency of this compound is unknown, we recommend a wide concentration range to establish a dose-response curve. A common starting point is a serial dilution from 100 µM down to 1 pM. This broad range helps in identifying the IC50 or EC50 of the compound and determining the optimal concentration window for your specific experimental setup.
Q2: I am observing high variability between replicate wells. What are the potential causes and solutions?
A2: High variability can stem from several factors. Common causes include inconsistent cell seeding, edge effects in the microplate, or issues with compound dissolution.
-
Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
-
Edge Effects: To mitigate evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS).
-
Compound Solubility: Confirm that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it in culture medium. Precipitated compound will lead to inconsistent concentrations.
Q3: My dose-response curve is flat, showing no significant effect of this compound even at high concentrations. What should I do?
A3: A flat dose-response curve suggests several possibilities:
-
Incorrect Target: Verify that the cell line or protein used in your assay expresses the intended target of this compound.
-
Assay Conditions: The experimental conditions (e.g., incubation time, substrate concentration) may not be optimal for observing the compound's effect.
-
Compound Inactivity: It is possible that this compound is not active in your specific assay system.
We recommend running positive and negative controls to validate the assay's performance.
Troubleshooting Guide
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solutions or assay wells.
-
Inconsistent results and poor dose-response curves.
Possible Causes:
-
This compound concentration exceeds its solubility limit in the chosen solvent or assay medium.
-
Incorrect pH or temperature of the buffer.
Solutions:
-
Check Solubility: Determine the maximum soluble concentration of this compound in your vehicle (e.g., DMSO) and assay buffer.
-
Use a Co-solvent: In some cases, using a small percentage of a co-solvent like Pluronic F-68 or BSA can improve solubility in aqueous media.
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
Issue 2: Cytotoxicity at High Concentrations
Symptoms:
-
A sharp drop in signal at the highest concentrations of this compound, which is unrelated to the intended pharmacological effect.
-
Visible changes in cell morphology or cell death.
Possible Causes:
-
Off-target effects of the compound.
-
Cytotoxicity of the vehicle (e.g., DMSO).
Solutions:
-
Cytotoxicity Assay: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the concentration at which this compound becomes toxic to the cells.
-
Limit Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the assay wells is below a non-toxic level, typically ≤0.5%.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Treatment: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration based on the assay (e.g., 48 hours).
-
Assay Readout: Perform the assay measurement (e.g., luminescence, fluorescence).
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Summary
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 50 nM | HEK293 | Reporter Gene Assay |
| EC50 | 100 nM | CHO-K1 | Calcium Flux Assay |
| Optimal Concentration | 10-200 nM | Various | Functional Assays |
| Max Non-toxic Conc. | 10 µM | HeLa | MTT Assay |
Visualizations
Caption: Workflow for IC50 determination of this compound.
Troubleshooting off-target effects of Rocepafant
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Rocepafant encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a lipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By blocking the PAF receptor, this compound is designed to inhibit the downstream signaling pathways activated by PAF.
Q2: What are off-target effects and why are they a concern?
Off-target effects refer to the unintended interactions of a drug with molecular targets other than its primary therapeutic target. These interactions can lead to unexpected biological responses, potentially causing adverse effects or confounding experimental results. Identifying and mitigating off-target effects is a critical aspect of drug development to ensure safety and efficacy.
Q3: Are there any known or suspected off-target effects of this compound?
While this compound is designed to be a selective PAF receptor antagonist, like any small molecule, it has the potential to interact with other structurally related receptors or enzymes. Based on the chemical structure of this compound and the nature of its target (a G-protein coupled receptor for a lipid mediator), potential off-target interactions could theoretically occur with other lipid-activated GPCRs. However, specific, clinically significant off-target effects for this compound have not been extensively documented in publicly available literature. It is crucial for researchers to empirically determine and characterize any such effects within their experimental systems.
Troubleshooting Guide for Unexpected Experimental Outcomes
Researchers using this compound may occasionally observe effects that are not readily explained by the blockade of the PAF receptor. This guide provides a systematic approach to investigate potential off-target effects.
Issue 1: Observed cellular or physiological response is inconsistent with PAF receptor antagonism.
Possible Cause: The observed effect may be due to this compound interacting with an alternative target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Experimental Protocols:
-
On-Target Activity Confirmation:
-
Western Blotting for PAF Receptor Expression:
-
Prepare cell or tissue lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody specific for the PAF receptor.
-
Use a suitable secondary antibody and detection reagent to visualize the protein band.
-
-
PAF Functional Assay (e.g., Calcium Mobilization):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Stimulate cells with a range of PAF concentrations in the presence and absence of this compound.
-
Measure the change in intracellular calcium concentration. A rightward shift in the PAF dose-response curve in the presence of this compound indicates on-target antagonism.
-
-
Issue 2: Unexplained changes in cell signaling pathways.
Possible Cause: this compound may be modulating signaling pathways downstream of a different receptor.
Signaling Pathway Analysis:
Caption: Potential on-target vs. off-target signaling pathways for this compound.
Experimental Protocols:
-
cAMP Assay:
-
Culture cells in the appropriate medium.
-
Pre-treat cells with this compound at various concentrations.
-
Stimulate cells with an agonist for a suspected off-target receptor (e.g., a Gi-coupled receptor).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit. A potentiation of the agonist-induced decrease in cAMP by this compound could indicate an off-target effect.
-
-
Phospho-protein Western Blotting:
-
Treat cells with this compound.
-
Prepare cell lysates at different time points.
-
Use phospho-specific antibodies to probe for the activation state of key signaling proteins (e.g., p-ERK, p-Akt) that are not typically modulated by the PAF receptor in your cell type.
-
Data on Potential Off-Target Interactions
Currently, there is a lack of publicly available, comprehensive screening data detailing the selectivity profile of this compound against a broad panel of receptors and enzymes. Researchers are encouraged to perform their own selectivity profiling to fully characterize the activity of this compound in their specific experimental context.
The following table outlines a hypothetical selectivity profile for a PAF receptor antagonist. Note: This data is illustrative and not specific to this compound.
| Target | Assay Type | IC50 / Ki (nM) |
| PAF Receptor | Radioligand Binding | 1.5 |
| LPA1 Receptor | Radioligand Binding | > 10,000 |
| S1P1 Receptor | Radioligand Binding | > 10,000 |
| EP2 Receptor | Radioligand Binding | 5,200 |
| EP4 Receptor | Radioligand Binding | 8,900 |
| 5-LOX | Enzyme Activity | > 10,000 |
| COX-2 | Enzyme Activity | > 10,000 |
Reporting Adverse Events
Researchers who suspect an off-target effect of this compound is responsible for a significant and unexpected adverse event in their experimental system are encouraged to report their findings to the manufacturer and in their publications to contribute to a broader understanding of the compound's pharmacological profile.
Improving the bioavailability of Rocepafant in animal models
Frequently Asked Questions (FAQs)
Q1: What is Rocepafant and what is its primary mechanism of action?
A1: this compound is an investigational, potent, and selective antagonist of the platelet-activating factor (PAF) receptor. By blocking this receptor, this compound inhibits the pro-inflammatory and thrombotic effects of PAF, making it a potential therapeutic agent for conditions such as asthma, allergic reactions, and sepsis.
Q2: What is the main challenge in the preclinical development of this compound?
A2: The primary challenge with this compound is its low aqueous solubility, which leads to poor oral bioavailability. This means that when administered orally, only a small fraction of the drug is absorbed into the systemic circulation, limiting its therapeutic efficacy.
Q3: What are the common animal models used for studying this compound's bioavailability?
A3: The most common animal models for initial bioavailability and pharmacokinetic studies of this compound are rodents, particularly Sprague-Dawley or Wistar rats.[1][2] For later-stage preclinical studies, larger animal models such as beagle dogs or cynomolgus monkeys may be used to better predict human pharmacokinetics.
Q4: What are the key pharmacokinetic parameters to consider when evaluating this compound's bioavailability?
A4: Key pharmacokinetic parameters include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration.
Troubleshooting Guide
Q1: I am observing very low and highly variable plasma concentrations of this compound in my rat study after oral administration. What could be the cause?
A1: This is a common issue with poorly soluble compounds like this compound. The likely causes include:
-
Poor Dissolution: The drug is not dissolving effectively in the gastrointestinal fluids.
-
Precipitation: The drug may initially dissolve but then precipitate out of solution before it can be absorbed.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
Troubleshooting Steps:
-
Formulation Strategy: Consider using a bioavailability-enhancing formulation. See the Data Presentation section for a comparison of different strategies.
-
Vehicle Selection: Ensure the vehicle used for oral gavage is appropriate. For preclinical studies, a suspension in a vehicle like 0.5% methylcellulose is common, but for a poorly soluble compound, a lipid-based vehicle or a co-solvent system might be more effective.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
Q2: My this compound formulation appears to be physically unstable, showing aggregation/settling. How can I address this?
A2: Physical instability can lead to inconsistent dosing and poor absorption.
-
For suspensions: Ensure adequate use of suspending agents (e.g., methylcellulose, carboxymethylcellulose) and surfactants (e.g., Tween 80) to prevent particle aggregation and settling.
-
For nanoformulations: The use of appropriate stabilizers (steric or electrostatic) is critical to prevent particle growth (Ostwald ripening).
-
For amorphous solid dispersions: Ensure the polymer selection is appropriate to maintain the amorphous state of the drug and prevent recrystallization.
Data Presentation: Comparative Bioavailability of this compound Formulations
The following table summarizes hypothetical pharmacokinetic data from a crossover study in Sprague-Dawley rats, comparing different oral formulations of this compound at a dose of 10 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 (Reference) |
| Lipid-Based Formulation (SEDDS) | 450 ± 90 | 2.0 ± 0.5 | 3450 ± 550 | 352 |
| Nanosuspension | 620 ± 120 | 1.5 ± 0.5 | 4980 ± 780 | 508 |
| Amorphous Solid Dispersion | 850 ± 150 | 1.0 ± 0.5 | 6800 ± 950 | 694 |
SEDDS: Self-Emulsifying Drug Delivery System
Experimental Protocols
Protocol: Oral Bioavailability Study of this compound in Rats
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
Fasted overnight (12 hours) before dosing, with free access to water.
2. Formulation Preparation:
-
Aqueous Suspension: Micronized this compound is suspended in 0.5% (w/v) methylcellulose in purified water to a final concentration of 5 mg/mL.
-
Nanosuspension: Prepared by wet-media milling of this compound in the presence of a suitable stabilizer (e.g., a combination of a polymer and a surfactant) to achieve a mean particle size of <200 nm.
3. Dosing:
-
Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., a co-solvent system of PEG400, ethanol, and saline) and administer via the tail vein at a dose of 1 mg/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
5. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: Hypothetical signaling pathway of PAF and the inhibitory action of this compound.
Caption: Experimental workflow for an oral bioavailability study in rats.
References
Technical Support Center: Rocepafant Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Rocepafant during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a potent platelet-activating factor (PAF) antagonist. In research, it is primarily used to investigate PAF-mediated signaling pathways in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events.
Q2: What are the main factors that can cause this compound to degrade?
Like many complex organic molecules, this compound's stability can be compromised by several environmental factors. The primary contributors to its degradation are:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to the breakdown of the molecule.
-
Humidity: Moisture can facilitate hydrolytic reactions, particularly if the compound has susceptible functional groups.
-
Light: Exposure to ultraviolet (UV) or even visible light can provide the energy for photolytic degradation.
-
pH: The stability of this compound in solution is likely dependent on the pH, with acidic or alkaline conditions potentially catalyzing degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of certain functional groups.
Q3: What are the visual signs of this compound degradation?
While visual inspection is not a definitive measure of stability, any change in the physical appearance of the compound, such as a change in color or the formation of clumps in the solid form, may indicate degradation. For solutions, precipitation or a change in color could be a sign of instability. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for an accurate assessment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. 3. Verify the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC) before use. |
| Loss of biological activity | Degradation of the active compound. | 1. Review storage conditions to ensure they align with the recommendations (see Storage Conditions table below). 2. Protect the compound from light at all stages of handling and storage. 3. If working in solution, ensure the pH of the buffer is within a stable range for this compound. |
| Appearance of unknown peaks in analytical chromatograms | Formation of degradation products. | 1. Conduct forced degradation studies to identify potential degradation products and their retention times. 2. Use a stability-indicating analytical method that can resolve the parent compound from all potential degradants. |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. These are general guidelines, and for specific lots, always refer to the manufacturer's certificate of analysis.
| Form | Temperature | Humidity | Light | Atmosphere |
| Solid (Powder) | -20°C | Low (desiccated) | Protect from light (amber vial) | Inert gas (e.g., Argon, Nitrogen) |
| Stock Solution (in DMSO or other organic solvent) | -80°C | N/A | Protect from light (amber vial or wrapped in foil) | N/A |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Analysis:
Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The method should be capable of separating the intact this compound from any newly formed peaks, which represent potential degradation products.
Visualizations
This compound Structure and Potential Degradation Sites
The chemical structure of this compound contains several functional groups that are susceptible to degradation. Understanding these can help in predicting degradation pathways.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of this compound.
Addressing batch-to-batch variability of Rocepafant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rocepafant. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 values of this compound between different batches in our cell-based assays. What could be the primary cause of this?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) of this compound can stem from several factors related to the compound's purity, solubility, and stability, as well as the specifics of the experimental setup. The most common causes include:
-
Purity and Impurity Profile: Different synthesis batches may have varying levels of purity and different impurity profiles. Some impurities might interfere with the assay or the compound's activity.
-
Solubility Issues: Inconsistent dissolution of this compound can lead to lower effective concentrations in your assay, resulting in apparently higher IC50 values.
-
Compound Stability: this compound may degrade under certain storage or experimental conditions, leading to a decrease in potency.
-
Assay Conditions: Variations in cell density, passage number, serum concentration, and incubation times can all contribute to shifts in IC50 values.
To systematically troubleshoot this, we recommend a step-by-step evaluation of the compound's physicochemical properties and your experimental protocol.
Q2: How can we verify the identity and purity of a new batch of this compound?
A2: It is crucial to perform in-house quality control on each new batch of this compound before its use in critical experiments. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of small molecules. A validated Reverse-Phase HPLC (RP-HPLC) method can separate this compound from potential impurities.
-
Mass Spectrometry (MS): To confirm the identity of the compound, its molecular weight can be verified by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the chemical structure of this compound.
A comparison of the data from a new batch with a previously characterized reference standard is the most effective approach.
Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?
A3: To ensure the stability and long-term activity of this compound, please adhere to the following storage and handling guidelines:
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and absorption of water. Store these aliquots at -80°C.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the frozen stock. Avoid storing diluted aqueous solutions for extended periods.
Q4: We suspect that this compound may be precipitating in our assay medium. How can we address this?
A4: Solubility issues are a common cause of inconsistent results. Here are some steps to mitigate precipitation:
-
Review Solubility Data: Consult the supplier's datasheet for solubility information in various solvents.
-
Optimize Solvent Concentration: If using DMSO for your stock solution, ensure the final concentration in your assay medium is non-toxic to your cells (typically <0.5%).
-
Visual Inspection: Before adding to your cells, visually inspect the final diluted solution for any signs of precipitation.
-
Pre-warming: Gently pre-warm the assay medium before adding the this compound solution to aid in dissolution.
-
Sonication: Brief sonication of the stock solution before dilution can sometimes help to dissolve any microscopic precipitates.
Troubleshooting Guides
Issue 1: Inconsistent Purity and Identity Between Batches
Symptoms:
-
Variable IC50 values in functional assays.
-
Unexpected peaks in HPLC chromatograms.
-
Discrepancies in the physical appearance of the solid compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity and identity verification.
Corrective Actions:
-
Analytical Characterization: Perform RP-HPLC and LC-MS analysis on the new batch.
-
Data Comparison: Compare the chromatograms and mass spectra with those from a trusted reference batch.
-
Purity Specification: A purity level of ≥98% is generally recommended for in vitro biological assays.
Data Presentation: Batch Purity Comparison
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 95.8% | ≥ 98% |
| Major Impurity 1 | 0.5% | 2.5% | ≤ 1.0% |
| Major Impurity 2 | 0.3% | 1.7% | ≤ 0.5% |
| Identity (by MS) | Confirmed | Confirmed | Matches expected MW |
Experimental Protocols: Purity Assessment by RP-HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
Issue 2: Variability in Biological Potency (IC50)
Symptoms:
-
Significant shifts in the dose-response curve between experiments.
-
High standard deviations in replicate measurements.
-
Complete loss of activity in some cases.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to the Efficacy of Rocepafant and Other PAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Rocepafant (also known as BN 50730), a potent Platelet-Activating Factor (PAF) receptor antagonist, with other key PAF inhibitors, including Lexipafant, Apafant, and Modipafant. The information is compiled from a comprehensive review of preclinical and clinical studies, with a focus on presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to aid in research and development decisions.
Executive Summary
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory and allergic conditions. Consequently, PAF receptor antagonists have been a focus of drug development for diseases such as sepsis, pancreatitis, asthma, and allergic reactions. This guide benchmarks the efficacy of this compound against other notable PAF inhibitors. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their relative potencies and therapeutic potential.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for this compound and other PAF inhibitors across various preclinical and clinical models. It is crucial to consider the different experimental conditions (e.g., species, cell type, agonist concentration) when interpreting these data.
In Vitro Efficacy: Inhibition of Platelet Aggregation
| Compound | Species | Platelet Source | Agonist | IC50 | Citation(s) |
| This compound (BN 50730) | Rabbit | Washed Rabbit Platelets | PAF (1 x 10⁻¹¹ M) | 125 nM | [1] |
| Apafant (WEB 2086) | Human | Platelet-Rich Plasma | PAF | 170 nM | [2][3] |
| Lexipafant | - | - | - | Data not available in a comparable format | - |
| Modipafant | - | - | - | Data not available in a comparable format | - |
In Vitro Efficacy: Inhibition of Neutrophil Function
| Compound | Species | Neutrophil Function | Agonist | IC50 | Citation(s) |
| Lexipafant | Human | Superoxide (O₂⁻) Production | PAF (200 nM) + fMLP (1 µM) | 0.046 µM | [4] |
| Lexipafant | Human | CD11b Expression | PAF (200 nM) + fMLP (1 µM) | 0.285 µM | [4] |
| Lexipafant | Human | Elastase Release | PAF (2000 nM) + fMLP (1 µM) | 0.05 µM | |
| Apafant (WEB 2086) | Human | Neutrophil Aggregation | PAF | 360 nM |
In Vivo Efficacy
| Compound | Animal Model | Disease/Challenge | Route of Administration | Efficacy Endpoint | Effective Dose | Citation(s) |
| This compound (BN 50730) | Mouse | Learning and Memory (Elevated Plus-Maze) | i.p. | Induced retrograde amnesia | 2.5 mg/kg and 5 mg/kg | |
| Apafant (WEB 2086) | Guinea Pig | PAF-induced Bronchoconstriction | Oral | Reduction of bronchoconstriction | ED50: 0.07 mg/kg | |
| Apafant (WEB 2086) | Guinea Pig | PAF-induced Bronchoconstriction | i.v. | Reduction of bronchoconstriction | ED50: 0.018 mg/kg | |
| Apafant (WEB 2086) | Guinea Pig | Experimental Allergic Conjunctivitis | Topical | Reduction of clinical symptoms and itch-scratch response | Not specified | |
| Lexipafant | Human | Severe Acute Pancreatitis | i.v. | Reduction in organ failure incidence and score | 60 mg for 3 days |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
PAF Receptor Signaling Pathway
This diagram illustrates the key signaling cascades initiated by the binding of PAF to its G-protein coupled receptor (GPCR), leading to various cellular responses.
Caption: PAF Receptor Signaling Cascade and Point of Inhibition.
Experimental Workflow: In Vitro Evaluation of PAF Inhibitors
This diagram outlines a typical workflow for assessing the efficacy of a PAF inhibitor using a platelet aggregation assay.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Lexipafant inhibits platelet activating factor enhanced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PAF Receptor Antagonists: Validating the Specificity of Rocepafant's Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several widely studied Platelet-Activating Factor (PAF) receptor antagonists. By presenting supporting experimental data, detailed protocols, and visual representations of key biological processes, this document aims to be a valuable resource for researchers validating the specificity and efficacy of novel compounds targeting the PAF receptor.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1] Consequently, PAFR has been a significant target for the development of therapeutic antagonists. This guide focuses on a comparative analysis of four prominent PAFR antagonists: Apafant (WEB2086), Lexipafant, TCV-309, and BN52021.
Quantitative Comparison of PAF Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of the selected PAF receptor antagonists based on data from various in vitro studies.
Table 1: PAF Receptor Binding Affinity
| Antagonist | Receptor Source | Radioligand | Parameter | Value (nM) |
| Apafant (WEB2086) | Human Platelets | [³H]-PAF | Kᵢ | 9.9[2] |
| Human Platelets | [³H]-PAF | Kᴰ | 15[3] | |
| Lexipafant | Human Platelet PAF-R | Not Specified | Affinity | High Affinity (More potent than PAF)[4] |
| BN52021 (Ginkgolide B) | Rabbit Platelet Membranes | [³H]-PAF | - | Partial recovery of binding after washout |
| Not Specified | Not Specified | Kᵢ | 1300 |
Table 2: Functional Inhibition of PAF-Induced Platelet Aggregation
| Antagonist | Species | IC₅₀ (nM) |
| Apafant (WEB2086) | Human | 170 |
| TCV-309 | Not Specified | Potent inhibitor |
| BN52021 (Ginkgolide B) | Washed Rabbit Platelets | 30 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Radioligand Competitive Binding Assay
This assay determines the affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of an unlabeled antagonist for the PAF receptor.
Materials:
-
Membrane preparation from cells expressing the PAF receptor (e.g., human platelets).
-
[³H]-PAF (Radioligand).
-
Unlabeled PAF receptor antagonist (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-PAF (typically at or below its Kᴰ), and varying concentrations of the unlabeled antagonist.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a non-linear regression model to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴰ), where [L] is the concentration of the radioligand and Kᴰ is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This functional assay assesses the ability of an antagonist to inhibit the biological effect of PAF on platelets.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an antagonist against PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet-activating factor (PAF).
-
PAF receptor antagonist.
-
Aggregation buffer (e.g., Tyrode's buffer).
-
Platelet aggregometer.
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with various concentrations of the antagonist or vehicle control for a specific time at 37°C in the aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block PAF-induced increases in intracellular calcium, a key second messenger in PAFR signaling.
Objective: To determine the potency of an antagonist in blocking PAF-induced calcium flux.
Materials:
-
Cells expressing the PAF receptor (e.g., HEK293 cells stably expressing PAFR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PAF.
-
PAF receptor antagonist.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye and Pluronic F-127 in assay buffer.
-
Wash the cells to remove excess dye.
-
Add the antagonist at various concentrations to the wells and incubate.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of PAF into the wells to stimulate the cells.
-
Immediately begin kinetic reading of the fluorescence intensity over time to measure the intracellular calcium concentration change.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the PAF-induced calcium response for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for a clear understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the PAF receptor signaling pathway and the workflows of the key validation assays.
Caption: PAF Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
Caption: Logical Relationship of Antagonist Specificity.
Discussion of Specificity and Off-Target Effects
While all the compared antagonists exhibit high affinity and potency for the PAF receptor, their specificity profiles differ, which is a critical consideration in drug development.
-
Apafant (WEB2086) is a well-characterized and potent PAFR antagonist. However, it has been shown to have modest cross-reactivity with the central benzodiazepine receptor, although this is attenuated in related compounds.
-
Lexipafant is noted for its high affinity for the human platelet PAF receptor, reportedly greater than that of PAF itself. While it has undergone clinical trials for conditions like acute pancreatitis, detailed public information on its broader off-target screening is less available.
-
TCV-309 is a potent inhibitor of PAF-induced biological actions. Like Lexipafant, comprehensive public data on its selectivity profiling against a wide range of other receptors and enzymes is not as extensively documented as for some other antagonists.
-
BN52021 (Ginkgolide B) , a natural product derived from the Ginkgo biloba tree, is a known PAFR antagonist. Importantly, studies have revealed that it also acts as a selective blocker of the glycine-gated chloride channel, an off-target effect that is independent of its action on the PAF receptor.
The potential for off-target effects underscores the importance of comprehensive selectivity screening in the validation of any new PAF receptor antagonist. The methodologies and comparative data presented in this guide provide a framework for such validation, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
Rocepafant: A Comparative Analysis of its Cross-Reactivity with Other Lipid Mediators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rocepafant (BN 50730), a potent and specific Platelet-Activating Factor (PAF) receptor antagonist, and its potential for cross-reactivity with other key lipid mediators involved in inflammatory and physiological processes. While direct comparative studies on the cross-reactivity of this compound with leukotrienes, prostaglandins, and thromboxanes are not extensively available in the public domain, this guide will objectively present the known pharmacology of this compound and these lipid mediators, alongside standardized experimental protocols for assessing such interactions.
Introduction to this compound and Other Lipid Mediators
This compound (BN 50730) is a synthetic antagonist that specifically targets the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By blocking the PAFR, this compound effectively inhibits the downstream signaling cascades initiated by PAF.
Leukotrienes , prostaglandins , and thromboxanes are all eicosanoids, a class of lipid signaling molecules derived from arachidonic acid. They play crucial roles in inflammation, immunity, and cardiovascular physiology through their interaction with specific GPCRs.
-
Leukotrienes: Primarily involved in mediating inflammation and allergic reactions. They are potent bronchoconstrictors and chemoattractants for leukocytes.
-
Prostaglandins: Exhibit a wide range of effects, including vasodilation, vasoconstriction, modulation of inflammation, and regulation of platelet aggregation.
-
Thromboxanes: Potent vasoconstrictors and promoters of platelet aggregation.
Understanding the selectivity of a drug like this compound is critical for predicting its therapeutic efficacy and potential side effects. Cross-reactivity with receptors for other lipid mediators could lead to off-target effects, either beneficial or adverse.
Comparative Data on Receptor Binding and Functional Activity
As of the latest literature review, specific quantitative data from direct comparative studies on the binding affinity (Ki) or functional inhibition (IC50) of this compound at leukotriene, prostaglandin, and thromboxane receptors is not publicly available. Pharmaceutical companies that develop such compounds typically conduct extensive selectivity profiling internally.
To facilitate future research and provide a framework for comparison, the following table outlines the key receptors for each lipid mediator class that should be assessed for potential cross-reactivity with this compound.
| Lipid Mediator Class | Key Receptors | Primary Signaling Mechanism | Potential Physiological Effects of Cross-Reactivity |
| Platelet-Activating Factor (PAF) | PAFR | Gq/11 (Phospholipase C activation, IP3 and DAG production, Ca2+ mobilization), Gi (Inhibition of adenylyl cyclase) | Inhibition of inflammation, platelet aggregation, and vascular permeability. |
| Leukotrienes | CysLT1, CysLT2, BLT1, BLT2 | Gq/11 (for CysLTs), Gi (for BLTs) | Modulation of allergic and inflammatory responses, bronchoconstriction/bronchodilation. |
| Prostaglandins | EP1, EP2, EP3, EP4, DP1, DP2, FP | Gs (EP2, EP4, DP1), Gq/11 (EP1, FP), Gi (EP3, DP2) | Alterations in vascular tone, inflammation, pain perception, and platelet function. |
| Thromboxanes | TPα, TPβ | Gq/11 | Effects on platelet aggregation and vasoconstriction. |
Experimental Protocols for Assessing Cross-Reactivity
To determine the selectivity profile of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
This method directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for leukotriene, prostaglandin, and thromboxane receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines recombinantly expressing the target human receptor (e.g., HEK293 cells expressing CysLT1, EP2, or TPα).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]-LTD4 for CysLT1, [3H]-PGE2 for EP receptors, [3H]-U46619 for TP receptors).
-
Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound in a suitable buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay)
This method assesses the ability of a compound to antagonize the functional response of a receptor to its natural ligand.
Objective: To determine the functional inhibitory potency (IC50) of this compound against the activation of leukotriene, prostaglandin, and thromboxane receptors.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the target receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Stimulate the cells with a known concentration (typically EC80) of the specific agonist (e.g., LTD4 for CysLT1, PGE2 for EP receptors, U46619 for TP receptors).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the agonist response against the concentration of this compound to determine the IC50 value for the inhibition of the functional response.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: Signaling pathway of the Platelet-Activating Factor (PAF) Receptor and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Conclusion
This compound is a well-established antagonist of the PAF receptor. While its high specificity for the PAFR is a key attribute, a comprehensive understanding of its potential interactions with other lipid mediator pathways is crucial for a complete pharmacological profile. The absence of publicly available, direct cross-reactivity studies highlights a knowledge gap. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the selectivity of this compound and other PAF antagonists against the receptors for leukotrienes, prostaglandins, and thromboxanes. Such studies are imperative for advancing our understanding of the therapeutic potential and safety of this class of drugs.
The Role of Rocepafant's Inactive Analogues as Negative Controls in PAF Signaling Research
A Comparative Guide for Researchers
In the intricate world of cellular signaling, the precise dissection of pathways is paramount. For scientists investigating the pro-inflammatory effects of Platelet-Activating Factor (PAF), the use of specific antagonists is a cornerstone of experimental design. This guide provides a comprehensive comparison of active PAF receptor (PAF-R) antagonists, exemplified by molecules structurally similar to the conceptual "Rocepafant," and their corresponding inactive analogues, which serve as rigorous negative controls. By presenting experimental data, detailed protocols, and clear visual aids, this document aims to equip researchers with the knowledge to design and interpret PAF signaling experiments with high confidence.
Understanding PAF Signaling and the Need for a Negative Control
Platelet-Activating Factor is a potent phospholipid mediator that exerts its effects through a specific G-protein coupled receptor, PAF-R. Activation of PAF-R triggers a cascade of intracellular events, including calcium mobilization, activation of protein kinase C, and stimulation of downstream inflammatory pathways. This signaling is implicated in a host of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2][3]
To specifically attribute an observed biological effect to the inhibition of PAF-R, a negative control is indispensable. An ideal negative control should be structurally analogous to the active antagonist but devoid of significant biological activity at the target receptor. This allows researchers to distinguish between the specific effects of PAF-R blockade and any potential off-target or non-specific effects of the compound. WEB2387, the inactive enantiomer (distomer) of the potent PAF-R antagonist Bepafant, serves as an excellent example of such a negative control.[1][4]
Comparative Performance: Active Antagonists vs. Inactive Control
The efficacy of a PAF-R antagonist is determined by its ability to bind to the receptor with high affinity and inhibit PAF-induced cellular responses. In contrast, a negative control should exhibit significantly lower affinity and fail to inhibit these responses. The following tables summarize the comparative in vitro and in vivo data for the active PAF-R antagonists Apafant and Bepafant, alongside the negative control WEB2387.
Table 1: In Vitro Activity of PAF Receptor Antagonists and Negative Control
| Compound | Target | Assay | Species | IC50 / Ki | Reference |
| Apafant | PAF-R | [³H]PAF Binding | Human Platelets | Ki: 9.9 nM | |
| PAF-R | Platelet Aggregation | Human | IC50: 170 nM | ||
| PAF-R | Neutrophil Aggregation | Human | IC50: 360 nM | ||
| Bepafant | PAF-R | [³H]PAF Binding | Human Platelets | Ki: 16 nM | |
| PAF-R | Platelet Aggregation | Human | IC50: 310 nM | ||
| PAF-R | Neutrophil Aggregation | Human | IC50: 830 nM | ||
| WEB2387 | PAF-R | In vivo potency | Guinea Pig | 40-80 fold reduction vs S-Bepafant |
Table 2: In Vivo Activity of PAF Receptor Antagonists
| Compound | Model | Species | Endpoint | ED50 | Reference |
| Apafant | PAF-induced Bronchoconstriction | Guinea Pig | Inhibition | 0.018 mg/kg (i.v.), 0.07 mg/kg (p.o.) | |
| Bepafant | PAF-induced Bronchoconstriction | Guinea Pig | Inhibition | 0.016 mg/kg (p.o.) |
As the data illustrates, both Apafant and Bepafant are potent inhibitors of PAF-induced cellular responses in the nanomolar range. In stark contrast, WEB2387 demonstrates a significantly diminished in vivo potency, confirming its suitability as a negative control. The use of such a control ensures that any observed effects with the active antagonist can be confidently attributed to the specific blockade of the PAF receptor.
Visualizing the Experimental Logic
To further clarify the roles of these compounds in experimental design, the following diagrams illustrate the PAF signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
To facilitate the practical application of these concepts, detailed protocols for key experiments are provided below.
Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to PAF stimulation and its inhibition by a PAF-R antagonist.
Materials:
-
Target cells (e.g., human microglia, platelets)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Physiological salt solution (PSS)
-
PAF
-
Active PAF-R antagonist (e.g., Apafant)
-
Negative control (e.g., WEB2387)
-
Fluorescence microscope with time-lapse imaging capabilities
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes and allow them to adhere.
-
Wash the cells with PSS.
-
Load the cells with a fluorescent Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) in PSS for 30-60 minutes at 37°C.
-
Wash the cells twice with PSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
-
Experimental Setup:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
-
Treatment Application:
-
For the antagonist and negative control groups, pre-incubate the cells with the respective compounds at the desired concentration for 10-15 minutes prior to PAF stimulation.
-
Add PAF at the desired concentration to the cells while continuously recording the fluorescence.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity over time.
-
Calculate the change in [Ca²⁺]i, often represented as the ratio of fluorescence intensity relative to the baseline (F/F₀).
-
Compare the peak [Ca²⁺]i increase in the different treatment groups.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a PAF-R antagonist to inhibit PAF-induced neutrophil migration.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
PAF
-
Active PAF-R antagonist
-
Negative control
-
Cell viability stain (e.g., Calcein AM) or a method to quantify migrated cells
Protocol:
-
Chamber Setup:
-
Add chemotaxis buffer containing PAF to the lower wells of the Boyden chamber.
-
For negative control wells, add chemotaxis buffer alone.
-
-
Cell Preparation and Treatment:
-
Resuspend isolated neutrophils in chemotaxis buffer.
-
Pre-incubate neutrophils with the active antagonist, negative control, or vehicle for 30 minutes at 37°C.
-
-
Migration:
-
Place the membrane over the lower wells.
-
Add the treated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migration:
-
Remove the membrane and wipe off non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface of the membrane with a fluorescent dye or fix and stain with a histological stain.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify migrated cells in the lower chamber using a plate reader-based assay.
-
-
Data Analysis:
-
Calculate the chemotactic index (fold-increase in migration towards PAF compared to buffer alone).
-
Determine the percentage inhibition of chemotaxis by the antagonist and negative control.
-
Cytokine Release Assay
Objective: To measure the inhibition of PAF-induced cytokine production by a PAF-R antagonist.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
PAF
-
Active PAF-R antagonist
-
Negative control
-
ELISA or multiplex bead array kits for the cytokines of interest (e.g., IL-6, TNF-α)
Protocol:
-
Cell Culture and Treatment:
-
Seed PBMCs or other target cells in a 96-well plate.
-
Pre-incubate the cells with the active antagonist, negative control, or vehicle for 1 hour at 37°C.
-
Stimulate the cells with PAF for 24-48 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the different treatment groups.
-
Determine the percentage inhibition of cytokine release by the antagonist and negative control.
-
Conclusion
The judicious use of a structurally related, inactive negative control is critical for the unambiguous interpretation of experiments investigating PAF signaling. As demonstrated by the comparative data for active PAF-R antagonists and the negative control WEB2387, this approach allows for the confident attribution of observed effects to the specific blockade of the PAF receptor. By employing the principles and protocols outlined in this guide, researchers can enhance the rigor and reliability of their findings in the complex and vital field of PAF signaling research.
References
Comparative Analysis of Platelet-Activating Factor (PAF) Antagonists: A Comprehensive Guide to WEB 2086
A comparative analysis between Rocepafant and WEB 2086 is not feasible at this time due to the limited availability of scientific literature and experimental data on this compound. In contrast, WEB 2086, also known as Apafant, is a well-characterized and potent antagonist of the Platelet-Activating Factor (PAF) receptor. This guide will provide a comprehensive overview of WEB 2086, including its mechanism of action, pharmacological data, and relevant experimental protocols.
WEB 2086 (Apafant): A Potent PAF Receptor Antagonist
WEB 2086 is a synthetic compound belonging to the thieno-triazolodiazepine class of drugs.[1] It acts as a specific and potent competitive antagonist of the Platelet-Activating Factor (PAF) receptor, thereby inhibiting the diverse physiological effects of PAF.[1][2] PAF is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses, including platelet aggregation, bronchoconstriction, and increased vascular permeability.[1][3]
Mechanism of Action
WEB 2086 exerts its pharmacological effects by binding with high affinity to the PAF receptor on the surface of various cell types, including platelets, neutrophils, and endothelial cells. This binding competitively inhibits the binding of PAF to its receptor, thus blocking the downstream signaling pathways initiated by PAF. The activation of the PAF receptor, a G-protein coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for intracellular calcium mobilization and protein kinase C activation, respectively, leading to the cellular responses mediated by PAF. WEB 2086 effectively blocks the formation of IP3 induced by PAF.
Chemical Structure
The chemical structure of WEB 2086 is 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepine-2-yl)-1-(4-morpholinyl)-1-propanone. It was developed through structural modification of the sedative drug brotizolam, separating the PAF inhibitory actions from benzodiazepine receptor activity.
Quantitative Pharmacological Data for WEB 2086
The following table summarizes key quantitative data on the pharmacological activity of WEB 2086 from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Experimental Context | Reference |
| IC50 | 0.17 µM | Human Platelets | PAF-induced aggregation | |
| 0.36 µM | Human Neutrophils | PAF-induced aggregation | ||
| 117 ± 35 nM | Human Platelets | PAF-induced aggregation in platelet-rich plasma | ||
| 33 ± 12 µM | Human Platelets | PAF-stimulated IP3 formation | ||
| Ki | 9.9 nM | Human PAF Receptors | Inhibition of PAF binding | |
| 15 nM | Human Platelets | High-affinity binding to PAF receptors | ||
| ED50 | 0.052 mg/kg i.v. | Rat | Reversal of PAF-induced hypotension | |
| 0.070 mg/kg p.o. | Guinea Pig | Inhibition of PAF-induced bronchoconstriction | ||
| 0.066 mg/kg p.o. | Guinea Pig | Inhibition of PAF-induced hypotension | ||
| 0.017 mg/kg i.v. | Guinea Pig | Inhibition of PAF-induced bronchoconstriction | ||
| 0.015 mg/kg i.v. | Guinea Pig | Inhibition of PAF-induced hypotension |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and further investigation of WEB 2086's pharmacological properties.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of WEB 2086 on PAF-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Platelet Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer. A sample of PRP is placed in the aggregometer cuvette and stirred continuously at 37°C.
-
Treatment: WEB 2086, dissolved in a suitable solvent (e.g., DMSO), is added to the PRP at various concentrations and pre-incubated for a specified time (e.g., 5 minutes).
-
Induction of Aggregation: Platelet aggregation is induced by adding a sub-maximal concentration of PAF (e.g., 1 µM).
-
Data Analysis: The change in light transmission, which is proportional to the degree of aggregation, is recorded over time. The inhibitory concentration 50% (IC50) is calculated by plotting the percentage of inhibition against the concentration of WEB 2086.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of WEB 2086 to the PAF receptor.
Methodology:
-
Membrane Preparation: Platelet membranes are prepared from human platelets by sonication and differential centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled PAF receptor ligand (e.g., [3H]PAF) in the presence of increasing concentrations of unlabeled WEB 2086.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The inhibition of radioligand binding by WEB 2086 is analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of PAF-Induced Hypotension in Rats
Objective: To evaluate the in vivo efficacy of WEB 2086 in antagonizing PAF-induced hypotension.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure. Another catheter is placed in the jugular vein for drug administration.
-
Induction of Hypotension: A continuous intravenous infusion of PAF is administered to induce a stable state of hypotension.
-
Treatment: Once a stable hypotensive state is achieved, WEB 2086 is administered intravenously at various doses.
-
Blood Pressure Monitoring: Mean arterial pressure is continuously recorded throughout the experiment.
-
Data Analysis: The dose of WEB 2086 that produces a 50% reversal of the PAF-induced hypotension (ED50) is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PAF signaling pathway and a typical experimental workflow for evaluating PAF antagonists.
Caption: PAF signaling pathway and the inhibitory action of WEB 2086.
Caption: Workflow for evaluating WEB 2086's anti-PAF activity.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet activating factor (PAF). A review of its effects, antagonists and possible future clinical implications (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Profile of the PAF Receptor Antagonist Apafant: A Comparative Analysis
A head-to-head comparison of Rocepafant and Apafant in vivo is not feasible at this time due to the absence of publicly available scientific literature on a compound specifically named "this compound." Extensive searches have yielded no in vivo data, experimental protocols, or signaling pathway information for a PAF receptor antagonist with this name.
This guide will therefore focus on providing a comprehensive overview of the in vivo pharmacology of Apafant (also known as WEB 2086), a well-characterized and potent platelet-activating factor (PAF) receptor antagonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the in vivo effects of PAF receptor antagonism.
Apafant: An Overview
Apafant is a synthetic, potent, and specific antagonist of the platelet-activating factor receptor (PAFR).[1][2] It belongs to the thienotriazolodiazepine class of compounds.[3] Apafant has been extensively studied in various in vitro and in vivo models of inflammation, allergic reactions, and thrombosis.[1][2] It competitively inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling cascades that lead to various pathophysiological responses.
Quantitative In Vivo Efficacy of Apafant
Apafant has demonstrated significant efficacy in a range of animal models. The following tables summarize key quantitative data from these in vivo studies.
| Animal Model | Parameter Measured | Route of Administration | Apafant Dose | Efficacy | Reference |
| Anesthetized Guinea Pigs | PAF-induced Bronchoconstriction | Intravenous (i.v.) | 0.01 - 0.5 mg/kg | Dose-dependent inhibition | |
| Anesthetized Guinea Pigs | PAF-induced Bronchoconstriction | Oral (p.o.) | 0.1 - 2.0 mg/kg | Dose-dependent inhibition | |
| Anesthetized Guinea Pigs | PAF-induced Systemic Hypotension | Intravenous (i.v.) | 0.01 - 0.5 mg/kg | Dose-dependent inhibition | |
| Anesthetized Guinea Pigs | PAF-induced Systemic Hypotension | Oral (p.o.) | 0.1 - 2.0 mg/kg | Dose-dependent inhibition | |
| Anesthetized Rats | PAF-induced Hypotension | Intravenous (i.v.) | ED50 = 0.052 mg/kg | Reversal of hypotension | |
| Rats | PAF-induced Cutaneous Vascular Permeability | Intradermal | 0.025 - 2 µ g/site | Dose-dependent inhibition | |
| Swiss Albino Mice | Alkyl-PAF-induced Lethality | Intraperitoneal (i.p.) | 1, 5, 10, 20, 30 mg/kg | Protective effect, increased survival | |
| Guinea Pigs | Experimental Allergic Conjunctivitis | Ophthalmic solution | - | Significant reduction of clinical symptoms and itch-scratch response |
| Animal Model | Pharmacokinetic Parameter | Route of Administration | Value | Reference |
| Healthy Friesian Calves | Inhibition of PAF-induced platelet aggregation | Intravenous (i.v.) infusion (3 mg/kg) | Peak inhibition between 30 min and 1 h; significantly reduced after 3 h; non-significant after 6 h | |
| Humans | Time to maximum plasma concentration (tmax) | Oral (capsules) | 1 to 2 hours | |
| Humans | Plasma protein binding | - | Approximately 60% | |
| Humans | Volume of distribution | - | 28 l | |
| Humans | Urinary excretion (% of oral dose) | Oral | ~44% | |
| Humans | Renal clearance | - | 192 ml/min |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key in vivo experiments involving Apafant.
PAF-Induced Bronchoconstriction and Hypotension in Guinea Pigs
Objective: To evaluate the inhibitory effect of Apafant on platelet-activating factor (PAF)-induced bronchoconstriction and systemic hypotension in anesthetized guinea pigs.
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
Anesthesia: Urethane (1.25 g/kg, intraperitoneally).
Procedure:
-
The trachea is cannulated for artificial respiration. Bronchial resistance is measured using a pneumotachograph and a differential pressure transducer.
-
The carotid artery is cannulated for continuous monitoring of systemic blood pressure.
-
A jugular vein is cannulated for the administration of compounds.
-
A stable baseline for bronchial resistance and blood pressure is established.
-
Apafant (or vehicle control) is administered either intravenously (0.01 to 0.5 mg/kg) or orally (0.1 to 2.0 mg/kg) at a specified time before PAF challenge.
-
PAF is infused intravenously at a dose of 30 ng/(kg x min) to induce bronchoconstriction and hypotension.
-
Changes in bronchial resistance and mean arterial pressure are recorded and quantified.
-
The percentage inhibition of the PAF-induced responses by Apafant is calculated by comparing the responses in treated animals to those in vehicle-treated controls.
Reference:
PAF-Induced Cutaneous Vascular Permeability in Rats
Objective: To assess the ability of Apafant to inhibit the increase in cutaneous vascular permeability induced by intradermal injection of platelet-activating factor (PAF) in rats.
Animals: Male Wistar rats (200-250g).
Procedure:
-
Rats are anesthetized (e.g., with an appropriate anesthetic).
-
The dorsal skin of the rat is shaved.
-
Evans blue dye (e.g., 20 mg/kg) is injected intravenously to act as a marker for plasma extravasation.
-
Immediately after the dye injection, intradermal injections are made at various sites on the back with:
-
Saline (negative control)
-
PAF (e.g., 25 ng/site)
-
PAF (25 ng/site) co-injected with varying doses of Apafant (0.025-2 µ g/site )
-
-
After a set period (e.g., 30 minutes), the animals are euthanized.
-
The skin sites are excised, and the extravasated Evans blue dye is extracted (e.g., using formamide).
-
The amount of extracted dye is quantified spectrophotometrically at a wavelength of approximately 620 nm.
-
The inhibition of PAF-induced vascular permeability by Apafant is calculated by comparing the amount of dye extravasation at sites treated with PAF and Apafant to sites treated with PAF alone.
Reference:
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
Platelet-activating factor (PAF) exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. This binding initiates a cascade of intracellular signaling events that ultimately lead to various cellular responses, including inflammation, platelet aggregation, and smooth muscle contraction. Apafant acts by blocking the initial step of this cascade – the binding of PAF to its receptor.
References
Validating Rocepafant's Mechanism of Action Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rocepafant (BN 50730), a specific antagonist of the Platelet-Activating Factor (PAF) receptor, and its alternatives. The central theme is the validation of its mechanism of action through the use of Platelet-Activating Factor Receptor (PAFR) knockout (KO) animal models. By examining the effects of this compound and other PAF antagonists in the presence and absence of the PAFR, we can definitively establish their on-target activity and compare their performance.
The Critical Role of PAFR in Inflammation and Thrombosis
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Upon activation, PAFR initiates a cascade of intracellular signaling events, primarily through Gq/11 and Gi/o proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in a cellular response.
This compound and other PAF antagonists are designed to competitively block the binding of PAF to its receptor, thereby inhibiting these downstream signaling pathways and mitigating the effects of PAF.
Validating the Mechanism: The Power of Knockout Models
The most definitive method for validating the mechanism of a receptor antagonist is to demonstrate its lack of effect in an animal model where the target receptor has been genetically removed (knockout). In the context of this compound, studies using PAFR knockout (PAFR-/-) mice are instrumental. If this compound's effects are indeed mediated solely through the PAFR, it should have no activity in these knockout animals.
Comparative Analysis of PAF Antagonists
Table 1: In Vitro Performance of PAF Receptor Antagonists
| Compound | Target | Assay | Species | IC50 / Ki / KD | Reference |
| This compound (BN 50730) | PAFR | - | - | Data not available | - |
| Apafant (WEB 2086) | PAFR | PAF-induced Platelet Aggregation | Human | IC50: 170 nM | [1][2] |
| PAFR | PAF-induced Neutrophil Aggregation | Human | IC50: 360 nM | [1][2] | |
| PAFR | PAF Receptor Binding (Ki) | Human | Ki: 9.9 nM | [3] | |
| PAFR | PAF Receptor Binding (KD) | Human | KD: 15 nM | ||
| Lexipafant | PAFR | PAF-enhanced Neutrophil Superoxide Production | Human | IC50: 0.046 µM | |
| PAFR | PAF-enhanced Neutrophil CD11b Expression | Human | IC50: 0.285 µM | ||
| PAFR | PAF-enhanced Neutrophil Elastase Release | Human | IC50: 0.05 µM | ||
| BN 50739 (this compound Analog) | PAFR | PAF-induced Calcium Mobilization | Neurohybrid Cells | IC50: 4.8 nM | |
| PAFR | PAF-induced IP3 Formation | Neurohybrid Cells | IC50: 3.6 nM |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize PAF antagonists.
Experimental Protocol 1: Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
- Carefully collect the upper PRP layer.
- Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
2. Aggregation Measurement:
- Pre-warm PRP aliquots to 37°C.
- Add the test compound (e.g., this compound, Apafant) at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes).
- Place the cuvette in a light transmission aggregometer and establish a baseline reading.
- Add a sub-maximal concentration of PAF to induce aggregation.
- Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
- The percentage of inhibition is calculated relative to a vehicle control.
- IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
Experimental Protocol 2: Calcium Mobilization Assay
This assay measures the ability of a compound to block the PAF-induced increase in intracellular calcium concentration.
1. Cell Culture and Dye Loading:
- Culture cells expressing the PAF receptor (e.g., HEK293 cells stably expressing human PAFR) in appropriate media.
- Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.
- Wash the cells to remove excess dye.
2. Fluorescence Measurement:
- Add the test compound (e.g., this compound) at various concentrations to the wells and incubate for a specified time.
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Establish a baseline fluorescence reading.
- Inject a specific concentration of PAF into the wells.
- Immediately begin recording the fluorescence intensity over time to capture the transient calcium peak.
- The inhibitory effect is calculated as the percentage reduction in the peak fluorescence response compared to the vehicle control.
- EC50 values are determined from the concentration-response curves.
Visualizing the Pathways and Logic
To further clarify the concepts discussed, the following diagrams illustrate the PAF receptor signaling pathway, the experimental workflow for validating PAF antagonists, and the logical framework for using knockout models.
References
- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of BN-50730 (PAF receptor antagonist) and physostigmine (AChE inhibitor) on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Rocepafant: A Comparative Guide to Newer PAF Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Rocepafant against a selection of newer Platelet-Activating Factor (PAF) antagonists. The data presented is compiled from various preclinical and clinical studies to offer an objective overview for researchers and professionals in drug development.
Introduction to Platelet-Activating Factor (PAF) and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor. The development of PAF receptor antagonists is a key area of research for treating various inflammatory conditions. This compound (also known as BN 50730) is a specific PAF antagonist that has been investigated for its therapeutic potential. This guide benchmarks this compound's performance against newer antagonists such as Apafant (WEB 2086), Bepafant, SR 27417A, and LAU-0901.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and newer PAF antagonists. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
In Vitro Efficacy: Receptor Binding Affinity and Functional Inhibition
| Antagonist | Chemical Class | Test System | Parameter | Value |
| This compound (BN 50730) | - | - | IC50/Ki | Data not available in direct comparative studies |
| Apafant (WEB 2086) | Thienotriazolodiazepine | Human Platelets | Ki | 9.9 nM[1] |
| Human Platelets | IC50 (Platelet Aggregation) | 170 nM | ||
| Bepafant | Thienotriazolodiazepine | Human Platelets | Kd | 16 nM[2] |
| Human Platelets | IC50 (Platelet Aggregation) | 310 nM[2] | ||
| SR 27417A | Thiazole derivative | - | ED50 (in vivo, PAF-induced hypotension in rats) | 6 µg/kg (i.v.)[3][4] |
| LAU-0901 | Dihydropyridine derivative | - | In vivo neuroprotection | Significant reduction in infarct volume in rats |
Note: The lack of directly comparable IC50 or Ki values for this compound in the public domain highlights a gap in the literature for a side-by-side in vitro comparison with these newer agents under identical experimental conditions.
Pharmacokinetic Profiles
| Antagonist | Species | Administration | Tmax | t1/2 | Bioavailability (%) |
| This compound (BN 50730) | Data not available | - | - | - | - |
| Apafant (WEB 2086) | Human | Oral | 1-2 h | ~2.5 h | - |
| Bepafant | Rat | Oral | 0.8 h | 5.4 h | 37 |
| SR 27417A | Human | Oral | 3 h (time to max effect) | - | - |
| LAU-0901 | Data not available | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of PAF antagonists.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor.
Objective: To measure the binding affinity (Ki or IC50) of a test compound to the PAF receptor.
Materials:
-
Radiolabeled PAF (e.g., [3H]PAF)
-
Cell membranes expressing the PAF receptor (e.g., from platelets or recombinant cell lines)
-
Test compounds (PAF antagonists)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Method:
-
Membrane Preparation: Isolate cell membranes expressing PAF receptors.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled PAF and varying concentrations of the test compound in the binding buffer.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled PAF (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Inhibition Assay
This assay assesses the functional effect of a PAF antagonist on platelet aggregation.
Objective: To determine the potency of a test compound in inhibiting PAF-induced platelet aggregation (IC50).
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-activating factor (PAF)
-
Test compounds (PAF antagonists)
-
Aggregation buffer
-
Aggregometer
Method:
-
Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation.
-
Pre-incubation: Pre-incubate the platelet suspension with varying concentrations of the test compound or vehicle control in the aggregometer cuvette at 37°C with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the platelet suspension over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the PAF-induced aggregation.
Signaling Pathways and Experimental Workflow
PAF Receptor Signaling Pathway
Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAF-R) on the cell surface, initiating a cascade of intracellular signaling events. This leads to the activation of various downstream effectors, ultimately resulting in diverse physiological and pathological responses.
Figure 1. Simplified PAF receptor signaling cascade.
Experimental Workflow for In Vitro Screening of PAF Antagonists
The following diagram illustrates a typical workflow for the in vitro screening and characterization of potential PAF receptor antagonists.
Figure 2. Workflow for PAF antagonist screening.
Conclusion
This guide provides a comparative overview of this compound and newer PAF antagonists based on available literature. While direct head-to-head comparative studies are limited, the compiled data offers valuable insights into the relative potency and pharmacokinetic properties of these compounds. The provided experimental protocols and diagrams of the PAF signaling pathway and a typical screening workflow serve as useful resources for researchers in the field. Further studies with direct comparisons under standardized conditions are warranted to definitively establish the performance of this compound relative to the next generation of PAF antagonists.
References
- 1. A review of the pharmacokinetics of M3 muscarinic receptor antagonists used for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of SR 27417, a novel PAF antagonist on antigen-induced hypotension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LAU-0901, a novel platelet-activating factor receptor antagonist, confers enduring neuroprotection in experimental focal cerebral ischemia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Potential of PAF Antagonists: A Comparative Guide
While direct published data on the neuroprotective effects of Rocepafant remains elusive, this guide provides a comparative analysis of other Platelet-Activating Factor (PAF) antagonists with documented neuroprotective properties. By examining the experimental data and methodologies of related compounds, researchers can gain valuable insights into the potential mechanisms and therapeutic applications of this drug class.
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of inflammatory and neurological processes. Its role in exacerbating neuronal damage following ischemic events has led to the investigation of PAF receptor antagonists as potential neuroprotective agents. This guide focuses on two such antagonists, LAU-0901 and Lexipafant, to provide a framework for understanding the potential neuroprotective effects of this compound.
Comparative Efficacy of PAF Antagonists
Preclinical studies on LAU-0901 have demonstrated significant neuroprotective effects in animal models of ischemic stroke. The data consistently show a reduction in infarct volume and improvement in neurological outcomes.
Table 1: Neuroprotective Effects of LAU-0901 in a Rat Model of Middle Cerebral Artery Occlusion (MCAo)
| Treatment Group | Dose (mg/kg) | Reduction in Total Infarct Volume (%) | Neurological Score Improvement |
| Vehicle | - | - | Baseline |
| LAU-0901 | 30 | 76 | Significant improvement |
| LAU-0901 | 60 | 88 | Significant improvement |
| LAU-0901 | 90 | 90 | Significant improvement |
Data compiled from a study on Sprague-Dawley rats subjected to 2 hours of MCAo, with treatment administered at the time of reperfusion.[1][2]
Further studies have explored the synergistic effects of LAU-0901 when combined with other neuroprotective agents, such as aspirin-triggered neuroprotectin D1 (AT-NPD1), revealing a potential for enhanced therapeutic benefit and a wider therapeutic window.[3][4][5]
Table 2: Synergistic Neuroprotection with LAU-0901 and AT-NPD1 in a Rat MCAo Model
| Treatment Group | Administration Time Post-MCAo (hours) | Improvement in Behavior (%) | Reduction in Total Lesion Volume (%) |
| Vehicle | 3 | - | - |
| LAU-0901 (60 mg/kg) | 3 | 35 | - |
| AT-NPD1 (222 µg/kg) | 3 | 28 | - |
| LAU-0901 + AT-NPD1 | 3 | 46-50 | 93 |
| LAU-0901 + AT-NPD1 | 4 | 52-56 | 90 |
| LAU-0901 + AT-NPD1 | 5 | 33-34 | 82 |
| LAU-0901 + AT-NPD1 | 6 | 19-26 | 84 |
Data from a study investigating the therapeutic window of combination therapy.
In contrast to the promising preclinical data for LAU-0901, clinical trials with Lexipafant for neuroprotection have yielded less conclusive results. A randomized controlled trial in patients undergoing coronary artery bypass graft (CABG) surgery did not show a significant reduction in cognitive impairment. However, another trial in patients with HIV-associated cognitive impairment suggested that Lexipafant was safe and well-tolerated, with trends toward improvement in neuropsychological performance.
Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of PAF antagonists, detailed experimental methodologies are crucial. The following protocols are based on published studies of LAU-0901 in a rat model of ischemic stroke.
Middle Cerebral Artery Occlusion (MCAo) Rat Model
This widely used model mimics human ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats (250-320g).
-
Anesthesia: Anesthesia is induced with 3.5% isoflurane and maintained with 2.0% isoflurane during surgery.
-
Surgical Procedure:
-
A midline neck incision is made to expose the left common carotid artery (CCA) and external carotid artery (ECA).
-
A silicon rubber-coated filament is inserted into the left internal carotid artery (ICA) via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specified period (e.g., 2 hours).
-
Reperfusion is achieved by withdrawing the filament.
-
-
Physiological Monitoring: Rectal temperature is maintained at 37 ± 0.5 °C. Heart rate and blood oxygen saturation are monitored to ensure they remain within normal physiological ranges.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
Neurological and Behavioral Assessment
A battery of tests is used to evaluate neurological deficits and functional recovery.
-
Neurological Score: A composite score is often used to assess motor, sensory, and reflex functions.
-
Behavioral Tests: Specific tests for visual, tactile, and proprioceptive responses are conducted at various time points post-MCAo (e.g., days 1, 3, and 7).
Infarct Volume Measurement
-
Tissue Preparation: At the end of the experiment, animals are euthanized, and the brains are removed.
-
Staining: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Image Analysis: The stained sections are imaged, and the infarct volume is quantified using image analysis software.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the proposed signaling pathway of PAF antagonists and a typical experimental workflow.
Caption: Proposed mechanism of neuroprotection by PAF antagonists.
Caption: General experimental workflow for evaluating neuroprotective agents.
References
- 1. Superior Neuroprotective Efficacy of LAU-0901, a Novel Platelet-Activating Factor Antagonist, in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAU-0901, a novel platelet-activating factor antagonist, is highly neuroprotective in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Neuroprotection by a PAF Antagonist Plus a Docosanoid in Experimental Ischemic Stroke: Dose-Response and Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Disposal of Rocepafant: A Procedural Guide for Laboratory Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for Rocepafant could not be located through publicly available resources. The following disposal procedures are therefore based on established best practices for the management of research chemicals of unknown toxicity and general guidelines for the disposal of analogous compounds, such as other platelet-activating factor (PAF) antagonists and thieno-triazolo-diazepine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For a research compound like this compound, a thieno-triazolo-diazepine derivative and a platelet-activating factor (PAF) antagonist, a cautious approach to its disposal is essential in the absence of explicit handling directives.
Step-by-Step Disposal Protocol for this compound
Researchers, scientists, and drug development professionals handling this compound should adhere to the following procedural steps to manage its waste stream effectively and safely.
1. Hazard Assessment and Personal Protective Equipment (PPE):
Given the lack of specific toxicity data, this compound should be treated as a potentially hazardous substance. Before handling for disposal, always wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's EHS for specific recommendations.
2. Waste Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Dedicated Waste Containers: Use separate, clearly labeled containers for this compound waste.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
3. Collection of this compound Waste:
Different forms of this compound waste require specific containment methods.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes) in a designated solid chemical waste container.
-
This container should be a robust, sealable plastic or metal drum.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated liquid chemical waste container.
-
The container must be made of a material compatible with the solvent used (e.g., glass or polyethylene).
-
Ensure the container is properly vented if there is a risk of gas generation.
-
-
Contaminated Sharps:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for chemically contaminated sharps.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as liquid chemical waste.
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.
-
4. Labeling and Storage of Waste Containers:
Accurate and clear labeling is a critical safety and regulatory requirement.
-
Label Content: All waste containers must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent(s) present in liquid waste and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Storage:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
5. Arranging for Final Disposal:
The final disposal of chemical waste must be handled by trained professionals.
-
Contact EHS: When your waste container is full or has reached the maximum accumulation time allowed by your institution, contact your Environmental Health and Safety (EHS) department.
-
Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.
Data Presentation: this compound Waste Management
| Waste Type | Recommended Container | Key Disposal Considerations |
| Solid this compound Waste | Labeled, sealable solid chemical waste container (e.g., plastic drum). | Collect unused powder and contaminated disposables. Keep container closed. |
| Liquid this compound Waste | Labeled, compatible liquid chemical waste container (e.g., glass bottle). | Collect solutions and rinsate. Use secondary containment. Do not overfill. |
| Contaminated Sharps | Puncture-resistant, labeled sharps container for chemical waste. | Do not recap needles. Seal container when 3/4 full. |
| Empty this compound Containers | Designated container for empty, triple-rinsed chemical bottles. | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, and deface the label. |
Experimental Protocols
As no experimental protocols for the disposal of this compound were found, the procedure provided is based on standard laboratory chemical waste management protocols.
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Rocepafant
Essential Safety and Handling Guide for Rocepafant
This document provides researchers, scientists, and drug development professionals with a procedural framework for the safe handling and disposal of this compound, a potent platelet-activating factor (PAF) receptor antagonist. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Engineering Controls
This compound should be handled as a potent pharmaceutical compound, which may present significant health risks at low exposure levels.[1] A comprehensive risk assessment is the first step before any procedure.
-
Primary Engineering Controls: The primary method for exposure control should always be engineering solutions.[2]
-
Containment: All handling of powdered this compound should occur within a certified chemical fume hood, glove box, or other suitable containment enclosure.[3] For operations with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) is recommended.[4]
-
Ventilation: Laboratory spaces where this compound is handled should have single-pass air systems to prevent cross-contamination.[5] Air pressure differentials should be maintained to keep handling areas negative to adjacent spaces.
-
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing direct exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Weighing and Aliquoting (Powder) | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 respirator within a containment system. | Double nitrile gloves. | Disposable coveralls (e.g., Tyvek®). | Safety goggles and face shield. |
| Solution Preparation | N95/FFP2 respirator if not in a fume hood. | Double nitrile gloves. | Disposable lab coat. | Safety goggles. |
| Cell Culture/In Vitro Assays | As per risk assessment; generally not required if in solution within a biosafety cabinet. | Nitrile gloves. | Lab coat. | Safety glasses. |
| Animal Dosing (Inhalation/Aerosol) | PAPR or supplied-air respirator. | Double nitrile gloves. | Full disposable suit. | Safety goggles and face shield. |
| Waste Disposal | N95/FFP2 respirator. | Double nitrile gloves. | Disposable lab coat. | Safety goggles. |
Procedural Guidelines for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
3.1. Preparation and Weighing
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or glove box.
-
Pre-Weighing: Before weighing, ensure the balance is clean and located in an area with minimal air currents.
-
Transfer: Use appropriate tools, like spatulas and weighing paper, to handle the powder. When possible, use closed-system transfer methods.
3.2. Solution Preparation
-
Solvent Addition: To avoid splashing, add the solvent to the solid compound slowly.
-
Container Coverage: Keep containers covered as much as possible during the dissolution process.
3.3. Donning and Doffing PPE
-
Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.
-
Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
3.4. Personal Hygiene
-
Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound (e.g., gloves, vials, pipette tips, paper towels) must be segregated into clearly labeled, sealed hazardous waste containers.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous chemical waste disposal.
-
Documentation: Maintain accurate records of all disposed hazardous waste in line with institutional and regulatory requirements.
Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of potent compounds like this compound.
Logical Relationship: PPE Selection for this compound Handling
Caption: Decision matrix for selecting appropriate PPE and engineering controls.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
